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  • Product: Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
  • CAS: 59503-67-2

Core Science & Biosynthesis

Foundational

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-acetyl-6-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a polysubstituted pyridine derivative, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The nicotinate scaffold is a privileged structure, forming the core of numerous biologically active molecules and natural products.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.

Core Chemical and Physical Properties

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS Number: 59503-67-2) is a multifaceted organic molecule featuring a pyridine core, an ethyl ester, an acetyl group, a hydroxyl group, and a methyl group. These functional groups collectively dictate its chemical reactivity, physical properties, and potential for intermolecular interactions.

Structural and Molecular Information
PropertyValueSource
IUPAC Name Ethyl 5-acetyl-6-hydroxy-2-methylpyridine-3-carboxylateN/A
CAS Number 59503-67-2[2]
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol Calculated
Canonical SMILES CCOC(=O)C1=C(C)N=C(O)C(C(C)=O)=C1N/A

Logical Structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Ethyl_5_acetyl_6_hydroxy_2_methylnicotinate_Structure cluster_pyridine C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 N C5->N N->C1 C1_sub C C1_O1 O C1_sub->C1_O1 C1_O2 O C1_sub->C1_O2 C1_Et_CH2 CH₂ C1_O2->C1_Et_CH2 C1_Et_CH3 CH₃ C1_Et_CH2->C1_Et_CH3 C2_sub CH₃ C4_sub_C C C4_sub_O O C4_sub_C->C4_sub_O C4_sub_CH3 CH₃ C4_sub_C->C4_sub_CH3 C5_sub OH C1_label C C1_label->C1_sub C2_label C C1_label->C2_label C2_label->C2_sub C3_label C C4_label C C3_label->C4_label C4_label->C4_sub_C C5_label C C5_label->C5_sub N_label N C5_label->N_label

Caption: 2D structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction and Remarks
Physical State SolidRelated compounds like ethyl 5-hydroxy-2-methylnicotinate are solids at room temperature.[3][4] The increased molecular weight and potential for hydrogen bonding from the acetyl group would favor a solid state.
Melting Point > 200 °C5-Acetyl-2-hydroxy-6-methylnicotinonitrile, a related compound, has a melting point of 233-235 °C.[5] The presence of both a hydroxyl and a carbonyl group allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Sparingly soluble in water.The ethyl ester and aromatic ring confer lipophilic character, while the hydroxyl and carbonyl groups provide polarity and hydrogen bonding capability.
pKa Phenolic OH: ~8-10Pyridine N: ~2-4The hydroxyl group at position 6 is expected to be phenolic in nature. The pyridine nitrogen's basicity is reduced by the electron-withdrawing effects of the ester and acetyl groups.

Synthesis and Manufacturing

A definitive, published synthesis protocol for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is not currently available. However, a plausible and logical synthetic route would involve the acylation of a suitable precursor. The Hantzsch pyridine synthesis is a classical method for constructing the dihydropyridine core, which can then be oxidized to the pyridine.[6][7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A likely approach to synthesize the target molecule is through a Friedel-Crafts acylation of ethyl 5-hydroxy-2-methylnicotinate. This reaction introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[8][9][10]

Proposed Synthesis Workflow

Synthesis_Workflow start Ethyl 5-hydroxy-2-methylnicotinate (Precursor) reagents + Acetyl Chloride + AlCl₃ (Lewis Acid) reaction Friedel-Crafts Acylation reagents->reaction workup Aqueous Work-up (Quenching) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (Final Product) purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Predictive)

This protocol is a theoretical procedure based on standard Friedel-Crafts acylation reactions and assumes the availability of the precursor, ethyl 5-hydroxy-2-methylnicotinate.

Objective: To synthesize Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate via Friedel-Crafts acylation.

Materials:

  • Ethyl 5-hydroxy-2-methylnicotinate (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)

  • Acetyl Chloride (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride.

  • Addition of Reactants: To the stirred suspension, add a solution of ethyl 5-hydroxy-2-methylnicotinate in anhydrous DCM dropwise, maintaining the temperature at 0 °C. Following this, add acetyl chloride dropwise.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

No published experimental spectra for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are available. The following sections provide predicted spectroscopic data based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group on the pyridine ring, the acetyl group, the aromatic proton, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.3-1.4Triplet3H-O-CH₂-CH₃ Typical range for an ethyl ester methyl group, coupled to the methylene protons.
~2.4-2.5Singlet3HAr-CH₃ Methyl group on the electron-deficient pyridine ring.
~2.6-2.7Singlet3H-C(O)-CH₃ Acetyl methyl protons, deshielded by the adjacent carbonyl group.
~4.3-4.4Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, coupled to the methyl protons and deshielded by the adjacent oxygen.
~8.5-8.7Singlet1HAr-H Aromatic proton at the C4 position of the pyridine ring, expected to be significantly deshielded.
~12.0-13.0Singlet (broad)1HAr-OH The hydroxyl proton is expected to be deshielded due to intramolecular hydrogen bonding with the adjacent acetyl carbonyl group.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~14.0-15.0-O-CH₂-C H₃Ethyl ester methyl carbon.
~20.0-22.0Ar-C H₃Pyridine ring methyl carbon.
~30.0-32.0-C(O)-C H₃Acetyl methyl carbon.
~61.0-62.0-O-C H₂-CH₃Ethyl ester methylene carbon.
~110-165Aromatic CarbonsFive distinct signals are expected for the carbons of the pyridine ring, with varying shifts based on their substitution and position relative to the nitrogen atom.
~165.0-168.0C =O (Ester)Carbonyl carbon of the ethyl ester.
~200.0-205.0C =O (Ketone)Carbonyl carbon of the acetyl group, typically found at a higher chemical shift than ester carbonyls.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3500BroadO-H StretchHydrogen-bonded hydroxyl group.[11]
~2900-3000MediumC-H Stretch (sp³)Aliphatic C-H bonds of the methyl and ethyl groups.[11]
~1720-1740StrongC=O Stretch (Ester)Carbonyl of the ethyl nicotinate moiety.[12]
~1680-1700StrongC=O Stretch (Ketone)Carbonyl of the acetyl group. Conjugation with the aromatic ring and intramolecular hydrogen bonding may lower the frequency.
~1550-1610Medium-StrongC=C and C=N StretchAromatic ring vibrations of the pyridine core.
~1100-1300StrongC-O StretchAsymmetric and symmetric stretching of the ester C-O bonds.[12]
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak corresponding to its molecular weight.

  • Expected Molecular Ion (M⁺): m/z = 223.0845 (for [C₁₁H₁₃NO₄]⁺)

  • Common Fragmentation Patterns:

    • Loss of the ethyl group (-29) or ethoxy group (-45) from the ester.

    • Loss of the acetyl group (-43).

    • Cleavage of the ester group to give fragments corresponding to the nicotinic acid core.

Chemical Reactivity and Stability

The reactivity of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is governed by its array of functional groups.

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.

  • Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base. It can also be a site for O-alkylation or O-acylation reactions.

  • Acetyl Group: The carbonyl of the acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol. The methyl protons are weakly acidic and could potentially participate in condensation reactions under strong basic conditions.

  • Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the ring will direct any further substitution.

Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases.[13] It should be kept in a tightly sealed container to prevent moisture absorption.

Applications in Research and Drug Development

Nicotinate and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. While specific applications for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate have not been reported, its structure suggests several potential areas of utility.

  • Scaffold for Library Synthesis: The multiple functional groups provide handles for a variety of chemical modifications, making it an attractive scaffold for the generation of compound libraries for high-throughput screening.

  • Intermediate in Pharmaceutical Synthesis: This compound could serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The nicotinate core is found in drugs targeting a range of conditions.[14]

  • Biochemical Reagent: As a substituted nicotinate, it could be used as a biochemical reagent in life science research.[15]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is not publicly available. The following safety information is based on general knowledge of similar chemical compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.[17]

References

  • An Isoxazole Strategy for the Synthesis of Fully Substituted Nicotinates - ACS Publications. (2021, April 13). Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for. Retrieved from [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Retrieved from [Link]

  • Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem - NIH. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Retrieved from [Link]

  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.
  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Retrieved from [Link]

  • SAFETY DATA SHEET Section 2. Hazard identification - Axalta Coating Systems. (2024, February 12). Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (2025, January 4). Retrieved from [Link]

  • Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem - NIH. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate: Properties, Synthesis, and Applications

Executive Summary Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a highly functionalized, electron-deficient pyridine derivative that serves as a privileged scaffold in medicinal chemistry and advanced organic synthesis[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a highly functionalized, electron-deficient pyridine derivative that serves as a privileged scaffold in medicinal chemistry and advanced organic synthesis[1]. Due to its dense array of orthogonal functional groups—including an ester, a ketone, a methyl group, and a tautomeric hydroxy/oxo moiety—it provides a versatile platform for divergent late-stage functionalization[2]. This whitepaper dissects the physicochemical properties, structural dynamics, and self-validating synthetic methodologies required to handle and synthesize this compound with high scientific rigor.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is the first step in designing robust experimental workflows. The core properties of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are summarized in the table below[3].

PropertyValue
Chemical Name Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
CAS Registry Number 59503-67-2
Molecular Weight 223.23 g/mol
Molecular Formula C11H13NO4
SMILES String O=C(C1=CC(C(C)=O)=C(O)N=C1C)OCC
Structural Class Substituted 2-Pyridone / Nicotinate Derivative

Structural and Mechanistic Dynamics

The chemical behavior of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is governed by a complex interplay of electronic effects and tautomerism. The molecule exists in a dynamic equilibrium between its 6-hydroxypyridine form (aromatic) and its 6-oxo-1,6-dihydropyridine form (lactam/2-pyridone)[4]. In polar protic solvents, the highly stable lactam form often predominates due to strong intermolecular hydrogen bonding[1].

The regiochemical layout of the molecule dictates its reactivity:

  • C2-Methyl: The protons on this methyl group are weakly acidic due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-ester, allowing for selective aldol-type functionalizations.

  • C3-Ethyl Ester & C5-Acetyl: These two electrophilic carbonyl centers offer orthogonal reactivity. The acetyl group is highly susceptible to condensation reactions (e.g., forming pyrazoles or isoxazoles), while the ester can be hydrolyzed or amidated under different conditions.

ReactivityMap Core Ethyl 5-acetyl-6-hydroxy- 2-methylnicotinate Core Scaffold N1 N1 / C6-OH Tautomeric Center (H-bond donor/acceptor) Core->N1 Tautomerism C2 C2-Methyl Weakly acidic protons (Aldol-type functionalization) Core->C2 Inductive effect C3 C3-Ethyl Ester Electrophilic site (Amidation/Hydrolysis) Core->C3 Orthogonal reactivity C5 C5-Acetyl Electrophilic site (Heterocycle formation) Core->C5 Orthogonal reactivity

Structural Reactivity Map of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Multicomponent Synthesis Protocol

Synthesizing highly substituted 2-pyridones via stepwise methods often results in poor yields due to the instability of intermediates. Therefore, a One-Pot Multicomponent Reaction (MCR) is the field-proven standard[4]. MCRs bypass intermediate isolation, driving the equilibrium forward through the thermodynamic sink of the final aromatized pyridine ring[5].

Causality of Experimental Choices:
  • Triethyl Orthoformate: Acts as a one-carbon electrophilic bridge (forming the C4 methine).

  • Piperidine/Acetic Acid Buffer: The secondary amine forms a highly reactive iminium ion, lowering the LUMO energy to accelerate nucleophilic attack, while acetic acid acts as a vital proton shuttle[5].

SyntheticWorkflow Step1 1. Reagent Assembly Ethyl acetoacetate + Acetoacetamide + Triethyl orthoformate Step2 2. Knoevenagel Condensation Piperidine/AcOH catalyzed Formation of enone intermediate Step1->Step2 Reflux, 80°C Step3 3. Michael Addition & Cyclization Intramolecular nucleophilic attack Base-promoted ring closure Step2->Step3 Cascade Reaction Step4 4. Oxidative Aromatization Elimination of H2O and EtOH Yields 2-pyridone core Step3->Step4 Thermodynamic Sink Step5 5. Isolation & Purification Precipitation in cold water Recrystallization (EtOH) Step4->Step5 Workup

Multicomponent Synthetic Workflow for Substituted 2-Pyridones.

Step-by-Step Methodology
  • Reagent Assembly: In a 100 mL round-bottom flask, combine ethyl acetoacetate (10 mmol, 1.0 eq) and acetoacetamide (10 mmol, 1.0 eq) in 20 mL of absolute ethanol.

  • Electrophilic Activation: Add triethyl orthoformate (12 mmol, 1.2 eq) to the stirring mixture.

  • Catalyst Injection: Introduce piperidine (0.5 mmol, 5 mol%) and glacial acetic acid (0.5 mmol, 5 mol%). The buffer system prevents the rapid polymerization of intermediates.

  • Cascade Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. Monitor the consumption of starting materials via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Cool the reaction to room temperature, then pour it into 50 mL of ice-cold distilled water. Stir vigorously until a precipitate forms.

  • Purification: Filter the crude solid under vacuum, wash with cold water and minimal cold ethanol, and recrystallize from hot ethanol to yield pure Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Self-Validating Analytical Workflows

To ensure the protocol is self-validating, the analytical workflow must confirm both purity and regiochemistry. The tautomeric equilibrium can complicate NMR spectra, so analysis must be precise.

  • LC-MS (Electrospray Ionization): Run in ESI+ mode. The spectrum must yield a dominant pseudomolecular ion [M+H]+ at m/z 224.2 , which perfectly matches the exact mass derived from the 223.23 g/mol molecular weight[3].

  • 1H NMR (400 MHz, DMSO-d6):

    • >11.5 ppm (br s, 1H): Confirms the presence of the NH/OH tautomeric proton.

    • ~8.1 ppm (s, 1H): Corresponds to the isolated C4 aromatic proton. The strict singlet (lack of J-coupling) validates the highly substituted nature of the ring.

    • ~4.2 ppm (q, 2H) & ~1.3 ppm (t, 3H): Confirms the intact ethyl ester moiety.

    • ~2.5 ppm (s, 3H) & ~2.4 ppm (s, 3H): Two distinct singlets validate the presence of the C5-acetyl methyl and the C2-aromatic methyl groups, respectively.

Strategic Applications in Drug Discovery

The 2-pyridone core of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a recognized bioisostere for amides and phenols, making it highly valuable in rational drug design[1]. The compound is frequently utilized as an advanced building block for:

  • Kinase Inhibitors: The N1-H and C6=O act as a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the hinge region of various kinases.

  • Anti-Bacterial Agents: Ring-fused derivatives synthesized from this scaffold have shown efficacy in inhibiting pili assembly systems in pathogenic bacteria[6].

By leveraging the orthogonal reactivity of the C3-ester and C5-acetyl groups, medicinal chemists can rapidly generate libraries of diverse polyheterocycles, accelerating the hit-to-lead optimization phase.

References

  • BLD Pharm. "59503-67-2 | Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate | BLD Pharm." bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC-3oSTrEqba6bFo_1CGCQn_G-noMSy4gnsZaj5JwhLF6ui91H5_E1SLWYbVAC2QchR8YuMYJHlhkERByZ0M_nGRwHK8-O2v6TXY-xlO58mHZDngvICzqTTzWJ-rzU4qneloCFd3VE0ypWQxI=]
  • ResearchGate. "(PDF) Supplementary Table 7 - ResearchGate." researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0syqxSRT39MTpfxaJIjOnROqI-3faR3VQBMHn2R_lB3x52TiPswEHN7vfK45aYOlAyDx8nJLfvyHdpg_9FRjGrD1jhyEfqdTZGeEOn9o8qmUTgiRtUIYdvRy-gY_MxnB82Rwg7-pu9HgwAg4JXNQUdgwon9ZnZh15TSScsN29WSJp2g==]
  • Diva Portal. "Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology." diva-portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7oxR1t3SpOKFBNmeEsnjVEdMq_jPbhmw7AwMyT3IItT_DbRaqtRummIGDtHtSQpJ33KX0gjAhhvr7lBRRxKUJLl47oM_CQsL9nPwogL2U5FZ0f4feJFIr8u6Jw9jpfNhncXJF7PzvS2msv6T4SI-BAlDfN5itg3DtvE3W]
  • RSC Publishing. "An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction." rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj0LYtr_DjLsLyrt9VjEQ1zTxVdzPbu3Wr_w7We4nlpjOu5FPwUSPrJkZCKPJt9F1CKziDJQwv4m0WJAhY4SwrHZC6KJMrsH9YBbzesi5douVa32_gKR9JYi-eTtLuH26sdp7S29-n9_1CNPlNH4oc-zasH222qk1p]
  • NIH. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqa63hNV_SMZbBa2ljZIGInwqy_awBJT2QTqzGVxVbXBzJcv2ZuKFvCA2msuVPVWc8xFDTEjqHBr2qIDcKPFmFxCBT1JB8n7sgzy8ctjOtpydLavw1dARqIq-60IpnQs73r5Df9qAhtGbRjEc=]
  • RSC Publishing. "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate." rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Z-sJWzZafM8O6cymp2P-n4Kv4QOzv7vmKzbHltuzjnsgigiL7fElWehjueyrGCMSTW1M89xvHQJBLQD6EAEBJS0unB1Cz5oNvrzv3gpzxBtieP6z4vndbIRfOS_wWHZ5aKWhawI6_hAGY02DQagetvGMtjea7Jhg]

Sources

Foundational

Comprehensive NMR Analysis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate: A Technical Guide for Structural Elucidation

Executive Summary Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS 59503-67-2) is a highly functionalized pyridine derivative. Pyridine scaffolds are ubiquitous in modern drug discovery, acting as core pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS 59503-67-2) is a highly functionalized pyridine derivative. Pyridine scaffolds are ubiquitous in modern drug discovery, acting as core pharmacophores in kinase inhibitors, GPCR modulators, and antimicrobial agents. The dense functionalization of this specific molecule—featuring an ethyl ester, an acetyl group, a methyl group, and a hydroxy/oxo moiety—presents a unique challenge and an excellent pedagogical model for advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

As commercial availability of this building block from suppliers like BLD Pharm[1] and Ambeed[2] accelerates its use in high-throughput library synthesis, rigorous structural validation becomes paramount. This whitepaper provides a field-proven, self-validating framework for the


H and 

C NMR elucidation of this compound, grounded in fundamental physical chemistry and modern spectroscopic protocols.

Tautomerism and Solvent Selection

A critical factor in the NMR analysis of 6-hydroxypyridines is lactam-lactim tautomerism. In solution, Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate exists in an equilibrium between the 6-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.

Causality Behind Experimental Choice: Polar, hydrogen-bond-accepting solvents strongly favor the 2-pyridone tautomer due to the thermodynamic stability provided by resonance and solvent-solute interactions. We mandate the use of DMSO-


  over CDCl

because it not only provides superior solubility for the highly polar pyridone core but also slows down the chemical exchange of the N-H/O-H proton. This reduced exchange rate allows the proton to be observed as a distinct, albeit broad, singlet in the downfield region (>12 ppm), serving as a diagnostic marker for the pyridone state.

Tautomerism H 6-Hydroxypyridine Form (Minor) P 2-Pyridone Form (Major in DMSO-d6) H->P Proton Transfer N1 C=O Shift (~162 ppm) P->N1 13C NMR N2 NH Shift (~12.5 ppm) P->N2 1H NMR

Fig 1. Tautomeric equilibrium of the pyridine core and its primary NMR indicators.

Standardized Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following self-validating protocol must be strictly adhered to when verifying commercial batches[3].

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte to ensure optimal signal-to-noise (S/N) ratio without causing concentration-dependent line broadening.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). TMS is critical as an internal standard for exact 0.00 ppm referencing, which is necessary for distinguishing subtle substituent effects.
    
  • Shimming & Tuning: Perform automated 3D gradient shimming (Z, Z

    
    , Z
    
    
    
    ) and tune the probe to the exact resonance frequencies of
    
    
    H (e.g., 400.13 MHz) and
    
    
    C (e.g., 100.61 MHz).
  • 
    H Acquisition:  Acquire 16 transients with a 30° pulse angle, a 2.5-second acquisition time, and a 1.0-second relaxation delay (D1).
    
  • 
    C Acquisition:  Acquire 1024 transients using power-gated broadband proton decoupling (WALTZ-16). Critical Step:  Set the relaxation delay (D1) to at least 2.0 seconds. Quaternary carbons (like the carbonyls and substituted aromatic carbons in this molecule) lack attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures these signals appear with sufficient intensity.
    
  • Processing: Apply an exponential window function (LB = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C), zero-fill to 64k data points, Fourier transform, and manually phase correct.

Workflow S1 1. Sample Prep 15-20 mg in DMSO-d6 S2 2. 1D Acquisition 1H (400 MHz), 13C (100 MHz) S1->S2 S3 3. 2D Acquisition HSQC & HMBC S2->S3 S4 4. Phase & Baseline Correction S3->S4 S5 5. Multiplet Analysis & Signal Assignment S4->S5

Fig 2. Standardized NMR acquisition and processing workflow for functionalized pyridines.

H NMR Structural Elucidation

The


H NMR spectrum of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is characterized by five distinct proton environments. The electronic effects of the substituents dictate their chemical shifts.
  • Ethyl Ester: The ethoxy group displays a classic first-order A

    
    X
    
    
    
    spin system. The methyl group appears as a triplet near 1.30 ppm, while the methylene protons, deshielded by the adjacent ester oxygen, appear as a quartet near 4.30 ppm.
  • Aliphatic Methyls: The 2-methyl group and the 5-acetyl methyl group appear as sharp singlets. The 5-acetyl methyl is slightly more deshielded (~2.60 ppm) due to the adjacent ketone carbonyl, compared to the 2-methyl group (~2.50 ppm) attached directly to the heteroaromatic ring.

  • Aromatic Core: The isolated proton at C4 is highly deshielded by the combined electron-withdrawing effects of the C3 ester and C5 acetyl groups, appearing as a sharp singlet at ~8.20 ppm.

  • Exchangeable Proton: The NH proton of the dominant pyridone tautomer appears far downfield (~12.50 ppm).

Table 1: H NMR Assignments (400 MHz, DMSO- )
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Coupling
12.50Broad Singlet (br s)1HNH (Pyridone)Highly deshielded, exchangeable
8.20Singlet (s)1HC4-HAromatic, deshielded by C3/C5 EWGs
4.30Quartet (q)2H-OCH

-
Deshielded by oxygen, coupled to CH

(

= 7.1 Hz)
2.60Singlet (s)3H-COCH

Alpha to ketone carbonyl
2.50Singlet (s)3HC2-CH

Benzylic-like, adjacent to pyridine N
1.30Triplet (t)3H-CH

CH

Coupled to CH

(

= 7.1 Hz)

C NMR Structural Elucidation

The


C NMR spectrum contains 11 distinct carbon resonances, confirming the molecular formula C

H

NO

.

Causality Behind Chemical Shifts: The most downfield signals correspond to the carbonyl carbons. The ketone carbonyl (C5-acetyl) is the most deshielded (~196 ppm), followed by the ester carbonyl (~165 ppm) and the pyridone C6 carbonyl (~162 ppm). The aromatic carbons are assigned based on substituent effects: C3 and C5 are relatively shielded due to the electron-donating resonance of the pyridone nitrogen/oxygen system, while C2 and C4 are heavily deshielded.

Table 2: C NMR Assignments (100 MHz, DMSO- )
Chemical Shift (ppm)TypeAssignmentCausality / Electronic Environment
196.8C=O5-Acetyl CarbonylHighly deshielded ketone
165.5C=O3-Ester CarbonylConjugated ester
162.3C=OC6 (Pyridone)Amide-like carbonyl / enol carbon
152.4CC2 (Pyridine)Alpha to nitrogen, bearing methyl
141.2CHC4 (Pyridine)Aromatic CH, ortho to EWGs
121.8CC5 (Pyridine)Beta to N, bearing acetyl
112.5CC3 (Pyridine)Beta to N, bearing ester
61.2CH

-OCH

-
Aliphatic, deshielded by oxygen
30.2CH

5-Acetyl MethylAlpha to ketone
22.5CH

C2-MethylBenzylic-like
14.1CH

Ester MethylAliphatic chain terminus

Advanced 2D NMR Verification Strategies

To establish absolute trustworthiness in the structural assignment and prevent misidentification of regioisomers, 2D NMR techniques are utilized to map atomic connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons. Crucially, it links the 8.20 ppm proton to the 141.2 ppm carbon, confirming the C4-H pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive skeletal framework. The C4-H proton shows strong 3-bond (

    
    ) correlations to the C2 carbon, C6 carbonyl, and the ester/acetyl carbonyls. This unambiguously locks the regiochemistry of the substituents in place, proving that the acetyl group is at C5 and the ester is at C3.
    

By leveraging these standardized protocols and multi-nuclear NMR techniques, researchers can ensure the integrity of their chemical building blocks, preventing costly downstream failures in drug development pipelines.

References

Sources

Exploratory

Introduction: The Molecular Profile and Analytical Imperative

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering in-depth explanations of experimental choices, the causality behind spectral features, and the self-validating protocols necessary for robust structural characterization.

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its multifaceted structure, incorporating an ester, a ketone, a hydroxyl group, and a substituted aromatic ring, makes it a versatile intermediate for the synthesis of more complex bioactive molecules.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such compounds. By probing the vibrational modes of a molecule's functional groups, IR spectroscopy provides a unique "fingerprint," enabling rapid confirmation of identity, assessment of purity, and investigation of intermolecular interactions like hydrogen bonding. This guide details the principles, experimental protocols, and spectral interpretation required to leverage IR spectroscopy effectively for the analysis of this target molecule.

Structural Elucidation: Functional Groups and Tautomeric Considerations

The utility of IR spectroscopy is rooted in its ability to identify the various functional groups within a molecule. The structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate presents several key vibrational reporters.

Key Functional Groups for IR Analysis:

  • Hydroxyl (-OH): Subject to hydrogen bonding, its spectral position and shape are highly informative.

  • Ethyl Ester (-COOCH₂CH₃): Features a strong carbonyl (C=O) stretch and two distinct C-O stretching vibrations.[3][4]

  • Acetyl (Ketone) (-COCH₃): Contains a second strong carbonyl (C=O) stretch, whose frequency is influenced by conjugation with the pyridine ring.

  • Substituted Pyridine Ring: Gives rise to characteristic C=C and C=N stretching vibrations, as well as C-H bending modes that are diagnostic of the substitution pattern.[5][6][7][8]

  • Aliphatic C-H: Bonds within the methyl and ethyl substituents provide signals in the C-H stretching and bending regions.

A critical consideration for this molecule is the potential for keto-enol tautomerism. The 6-hydroxy-pyridine moiety can exist in equilibrium with its 2-pyridone tautomer. This equilibrium would fundamentally alter the IR spectrum, leading to the appearance of an N-H stretching band and a shift in the carbonyl region.[9][10][11] The prevalence of the hydroxy form versus the pyridone form can be influenced by the physical state (solid or solution) and the solvent used.

Caption: Structure of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate with key functional groups.

Experimental Protocols: A Self-Validating Approach

The acquisition of a high-quality, reproducible IR spectrum is paramount. The two most common and reliable methods for analyzing solid samples like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques.[9]

Method 1: Potassium Bromide (KBr) Pellet Transmission

This traditional method provides a high-quality transmission spectrum. Its validity comes from the use of an IR-transparent matrix, ensuring that all observed bands belong to the analyte.

Step-by-Step Protocol:

  • Material Preparation: Gently grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. Causality: Grinding ensures the sample is finely dispersed, minimizing light scattering. KBr must be anhydrous as water has a strong, broad O-H absorption that can obscure the spectrum.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

  • Validation: A successful pellet will be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture, requiring the process to be repeated.

  • Spectral Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment must be recorded first.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput screening.[12]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum with the clean, empty crystal. Causality: The background scan is crucial as it accounts for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Spectral Acquisition: Collect the spectrum. The number of scans can be adjusted to optimize signal quality.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

experimental_workflows cluster_0 KBr Pellet Method cluster_1 ATR-FTIR Method kbr1 Grind 1-2 mg Sample with ~200 mg KBr kbr2 Transfer to Die kbr1->kbr2 kbr3 Apply Pressure (7-10 tons) kbr2->kbr3 kbr4 Form Transparent Pellet kbr3->kbr4 kbr5 Acquire Spectrum kbr4->kbr5 atr1 Record Background (Clean Crystal) atr2 Place Sample on Crystal atr1->atr2 atr3 Apply Pressure atr2->atr3 atr4 Acquire Spectrum atr3->atr4 atr5 Clean Crystal atr4->atr5

Sources

Foundational

High-Resolution Mass Spectrometry of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate: Structural Elucidation and Fragmentation Pathways

Executive Summary Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) is a highly functionalized pyridine scaffold that serves as a critical building block in the synthesis of kinase inhibitors and other pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) is a highly functionalized pyridine scaffold that serves as a critical building block in the synthesis of kinase inhibitors and other pharmaceutically active compounds. Accurate structural characterization of this molecule via High-Resolution Mass Spectrometry (HRMS) requires a deep understanding of its gas-phase thermodynamics, specifically the tautomeric equilibrium of its substituted pyridine ring and the competitive fragmentation kinetics of its ester and acetyl moieties. This whitepaper provides a comprehensive, self-validating technical guide to the LC-MS/MS analysis of this compound.

Physicochemical Dynamics & Ionization Causality

To optimize the ionization and subsequent fragmentation of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, one must first analyze its structural behavior in both the condensed and gas phases.

The 2-Pyridone / 2-Hydroxypyridine Tautomerism

The molecule possesses a hydroxyl group at the C6 position, adjacent to the pyridine nitrogen. This structural motif undergoes a well-documented tautomeric shift. In polar liquid chromatography (LC) solvents (e.g., water/methanol mixtures), hydrogen bonding and dipole stabilization heavily favor the 2-pyridone (lactam) form. However, upon desolvation in the Electrospray Ionization (ESI) source, the gas-phase equilibrium shifts dramatically toward the 2-hydroxypyridine (lactim) form (1)[1].

Causality in MS: We utilize ESI in positive ion mode (ESI+) with a highly acidic mobile phase (0.1% Formic Acid). The excess protons force the protonation of the molecule prior to complete desolvation. The ionizing proton binds to the most thermodynamically favored site—typically the pyridine nitrogen or the amide/carbonyl oxygen—locking the molecule into a protonated state that dictates the downstream Higher-energy C-trap Dissociation (HCD) fragmentation pathways (2)[2].

High-Resolution LC-MS/MS Protocol (A Self-Validating System)

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks and lock-mass calibration to maintain sub-5 ppm mass accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analyte in LC-MS grade DMSO to a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: The acidic aqueous environment ensures complete protonation

      
       while preventing in-source dimerization often seen with pyridones.
      
  • Chromatographic Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Parameters (Orbitrap / Q-TOF):

    • Ion Source: ESI Positive mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 300 °C.

    • Lock Mass: Leucine Enkephalin (

      
       556.2771) infused continuously via a reference sprayer to self-validate mass accuracy.
      
  • Data-Dependent Acquisition (DDA):

    • Precursor Scan:

      
       100–500 at 70,000 resolution.
      
    • HCD Fragmentation: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV. Rationale: Stepped NCE ensures the capture of both low-energy peripheral cleavages (ester/acetyl loss) and high-energy core ring fragmentations in a single composite MS2 spectrum.

Elucidation of Fragmentation Pathways (HCD)

Upon isolation of the protonated precursor


 at 

224.0917
, the molecule undergoes competitive fragmentation driven by the stability of the resulting product ions.
  • Pathway A (Ester Cleavage): The ethyl nicotinate moiety is highly susceptible to a McLafferty-type rearrangement or inductive cleavage. The neutral loss of ethylene (

    
    , 28.0313 Da) yields a stable carboxylic acid at 
    
    
    
    196.0604
    . Alternatively, the loss of an intact ethanol molecule (
    
    
    , 46.0419 Da) generates a highly reactive acylium ion at
    
    
    178.0498
    (3)[3].
  • Pathway B (Acetyl Cleavage): The C5 acetyl group undergoes an alpha-cleavage event, resulting in the neutral loss of ketene (

    
    , 42.0106 Da), yielding a deacetylated product ion at 
    
    
    
    182.0811
    .
  • Pathway C (Ring Contraction): At higher collision energies (NCE > 40), the core pyridone ring fragments. The most diagnostic marker for the 2-pyridone scaffold is the neutral loss of carbon monoxide (

    
    , 27.9949 Da) from the acylium or core ions, leading to ring contraction (4)[4].
    
Analytical Workflow & Fragmentation Logic

LC_MS_Workflow cluster_0 Phase 1: LC-ESI-MS Workflow cluster_1 Phase 2: HCD Fragmentation Logic Prep Sample Prep (0.1% FA in H2O/MeCN) LC RP-HPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Protonation & Desolvation) LC->ESI Precursor [M+H]+ m/z 224.0917 ESI->Precursor Quadrupole Isolation Acylium Acylium Ion m/z 178.0498 (-EtOH) Precursor->Acylium Inductive Cleavage Carboxylic Carboxylic Acid m/z 196.0604 (-C2H4) Precursor->Carboxylic McLafferty Rearrangement Deacetyl Deacetylated m/z 182.0811 (-Ketene) Precursor->Deacetyl Acetyl Cleavage RingContraction Ring Contraction m/z 150.0549 (-CO) Acylium->RingContraction -CO (Pyridone) DualLoss Core Pyridine m/z 154.0498 (-C2H4 & -Ketene) Carboxylic->DualLoss -Ketene Deacetyl->DualLoss -C2H4

LC-MS/MS Analytical Workflow and HCD Fragmentation Logic

Quantitative Fragment Data

The following table summarizes the theoretical exact masses of the primary product ions generated during HCD fragmentation. A self-validating MS protocol requires observed mass errors to remain below 5 ppm.

Ion AssignmentEmpirical FormulaTheoretical Exact Mass (

)
Neutral LossMass of Loss (Da)
Protonated Precursor

224.0917N/AN/A
Carboxylic Acid

196.0604Ethylene (

)
28.0313
Deacetylated Ion

182.0811Ketene (

)
42.0106
Acylium Ion

178.0498Ethanol (

)
46.0419
Core Pyridine

154.0498

+

70.0419
Ring Contraction

150.0549

(from Acylium)
27.9949

Note: Exact masses are calculated based on the monoisotopic mass of the most abundant naturally occurring isotopes (


, 

,

,

).

References

  • Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase.
  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry.
  • Discrimination between the Triglyceride Form and the Ethyl Ester Form of Fish Oil Using Chromatography–Mass Spectrometry.
  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate derivatives

An Application Guide to the Synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Derivatives Authored by: A Senior Application Scientist Introduction: The Significance of the Nicotinate Scaffold Substituted pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the Nicotinate Scaffold

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence is due to their ability to act as bioisosteres for phenyl rings and engage in specific, high-affinity interactions with biological targets such as kinases. Among these, the ethyl nicotinate framework, particularly when polysubstituted, serves as a versatile platform for the development of novel pharmaceuticals. Compounds like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate are valuable intermediates, possessing multiple functional groups that allow for a wide array of chemical transformations and the exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of the primary synthetic strategies for accessing Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and its derivatives. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps but also the causal logic behind them. The protocols described herein are designed to be self-validating, offering researchers and drug development professionals a robust foundation for their synthetic endeavors.

Core Synthetic Strategy: The Hantzsch Pyridine Synthesis

The most reliable and versatile method for constructing the polysubstituted pyridine core of the target molecule is the Hantzsch Pyridine Synthesis. Originally reported by Arthur Hantzsch in 1881, this reaction is a classic multi-component reaction (MCR) that offers high atom economy by combining multiple reactants in a single pot. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate). The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the corresponding aromatic pyridine. The driving force for this final oxidation step is the stability gained through aromatization.

For the synthesis of an asymmetrically substituted pyridine like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a modification of the classical approach is required, utilizing two different β-dicarbonyl compounds: one to install the 3-ethoxycarbonyl group and another for the 5-acetyl group.

Mechanistic Insights: Deconstructing the Hantzsch Synthesis

Understanding the reaction mechanism is critical for optimization and troubleshooting. The Hantzsch synthesis proceeds through a series of well-established intermediates. NMR spectroscopic studies have confirmed that the reaction pathway involves the initial formation of an enamine and a Knoevenagel condensation product, with the rate-determining step being the subsequent Michael addition.

The key stages are:

  • Enamine Formation: One of the β-dicarbonyl compounds (e.g., ethyl acetoacetate) reacts with ammonia to form a β-enamino ester.

  • Knoevenagel Condensation: The aldehyde reacts with the second β-dicarbonyl compound (e.g., acetylacetone) to generate an α,β-unsaturated carbonyl intermediate (a chalcone-like species).

  • Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael-type conjugate addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to form the 1,4-dihydropyridine ring.

  • Aromatization: The 1,4-DHP is oxidized to the final pyridine product. This step is crucial and often requires an external oxidizing agent like nitric acid, potassium ferrocyanide, or ferric chloride.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Final Product R1 Aldehyde (R-CHO) I2 Knoevenagel Adduct (α,β-unsaturated carbonyl) R1->I2 Knoevenagel Condensation R2 β-Ketoester (Ethyl Acetoacetate) I1 Enamine Intermediate R2->I1 Enamine Formation R3 β-Diketone (Acetylacetone) R3->I2 Knoevenagel Condensation R4 Ammonia (NH₃) R4->I1 Enamine Formation I3 Michael Adduct I1->I3 Michael Addition (Rate-Determining) I2->I3 Michael Addition (Rate-Determining) I4 Cyclized Intermediate I3->I4 Cyclization I5 1,4-Dihydropyridine (1,4-DHP) I4->I5 Dehydration P Substituted Pyridine I5->P Oxidation (Aromatization)

Caption: Mechanism of the modified Hantzsch Pyridine Synthesis.

Application Protocol: Synthesis of Ethyl 2,6-dimethyl-4-aryl-5-acetylpyridine-3-carboxylate

This protocol details the synthesis of a representative derivative, which can be adapted for the specific synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate by selecting appropriate starting materials and recognizing the pyridone tautomer. The procedure is based on established Hantzsch methodologies.

Materials and Reagents
  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol, 1.06 g

  • Ethyl Acetoacetate: 10 mmol, 1.30 g

  • Acetylacetone: 10 mmol, 1.00 g

  • Ammonium Acetate: 12 mmol, 0.92 g

  • Ethanol: 25 mL

  • Nitric Acid (70%): ~1 mL (for oxidation)

  • Glacial Acetic Acid: 10 mL (for oxidation)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

Experimental Workflow

Workflow A 1. Reactant Setup Combine aldehyde, β-dicarbonyls, and ammonium acetate in ethanol. B 2. Reaction Reflux the mixture for 2-4 hours. A->B C 3. Monitoring Track reaction progress using TLC. B->C D 4. Isolation of DHP Cool mixture. Collect precipitated 1,4-dihydropyridine via filtration. C->D E 5. Aromatization Dissolve DHP in acetic acid. Add oxidizing agent (e.g., HNO₃) and heat at 80°C. D->E F 6. Product Precipitation Pour reaction mixture into ice-water. E->F G 7. Purification Collect solid by filtration. Wash with cold water and recrystallize from ethanol. F->G H 8. Characterization Analyze product via NMR, IR, MS. G->H

Caption: General experimental workflow for the Hantzsch synthesis.

Step-by-Step Procedure

Part 1: Synthesis of the 1,4-Dihydropyridine Intermediate

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), acetylacetone (10 mmol), and ammonium acetate (12 mmol).

  • Add 25 mL of ethanol as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Maintain the reflux for 2-4 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them with TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, remove the flask from the heat and allow it to cool to room temperature. The 1,4-dihydropyridine product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and allow it to air dry.

Part 2: Aromatization to the Pyridine Derivative

  • Dissolve the dried 1,4-dihydropyridine intermediate (1.0 g) in 10 mL of glacial acetic acid in a separate flask.

  • With stirring, carefully add a suitable oxidizing agent. For example, add a few drops of concentrated nitric acid or a solution of sodium nitrite.

  • Gently heat the mixture to 80°C for approximately 1 hour. The color of the solution may change, indicating the progress of the oxidation.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • The final pyridine product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acid.

  • For final purification, recrystallize the product from a suitable solvent, such as ethanol, to yield the pure Ethyl 5-acetyl-2,6-dimethyl-4-aryl-nicotinate.

Alternative Strategy: The Guareschi-Thorpe Condensation

An alternative route, particularly for synthesizing 6-hydroxypyridine (2-pyridone) derivatives, is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a cyanoacetamide or an alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base or an ammonia source like ammonium carbonate. Recent advancements have focused on using greener reaction media, such as water or buffer solutions, making it an environmentally friendly option.

This method directly yields a pyridone ring, which is the tautomeric form of a hydroxypyridine. The reaction proceeds via a series of Knoevenagel-type condensations, Michael additions, and intramolecular cyclizations.

Key Features of the Guareschi-Thorpe Synthesis
FeatureDescriptionSupporting Sources
Reactants Cyanoacetamide or Alkyl Cyanoacetate + 1,3-Dicarbonyl Compound
Nitrogen Source Ammonia, primary amines, or ammonium carbonate
Primary Product 2-Pyridone / 6-Hydroxypyridine derivatives
Key Advantage Direct synthesis of the pyridone core without a separate oxidation step.
Modern Variations Use of "green" solvents like water and eco-friendly catalysts.

Conclusion and Outlook

The Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation represent powerful and adaptable platforms for the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and its derivatives. The modified Hantzsch reaction is particularly well-suited for creating asymmetrically substituted pyridines through the use of two different β-dicarbonyl compounds. A thorough understanding of the underlying mechanisms is paramount for successful synthesis, enabling researchers to make informed decisions regarding reaction conditions, catalysts, and purification strategies. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the optimization and application of these classical reactions, especially with a focus on green chemistry principles, will remain a vital area of research.

References

  • Scribd. Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

  • SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. ResearchGate. [Link]

  • Lookchem. THE MECHANISM OF THE HANTZSCH PYRIDINE SYNTHESIS: A STUDY BY 15N AND 13C NMR SPECTROSCOPY. Lookchem. [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

  • National Institutes of Health. Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]

  • ResearchGate. The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF. ResearchGate. [Link]

  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • ResearchGate. (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]

  • National Institutes of Health. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]

  • ResearchGate. Guareschi–Thorpe condensation | Request PDF. ResearchGate. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. [Link]

  • MySkinRecipes. Ethyl 6-(hydroxymethyl)-5-methylnicotinate. MySkinRecipes. [Link]

  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. environmentclearance.nic.in. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. [Link]

  • National Institutes of Health. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. [Link]

  • PubMed. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)
Application

Application Note: Leveraging Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate in Medicinal Chemistry and Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction: The Strategic Value of the Pyridone Scaffold In modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridone Scaffold

In modern drug discovery, the architectural design of a therapeutic molecule dictates its target affinity, metabolic stability, and pharmacokinetic profile. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) is a highly functionalized, privileged scaffold that offers exceptional versatility for parallel synthesis and lead optimization.

At its core, this molecule features a 6-hydroxypyridine motif, which exists in a dynamic tautomeric equilibrium with its 2-pyridone counterpart. The pyridone scaffold is widely recognized in medicinal chemistry for its ability to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal bioisostere for amides, phenyl rings, and other nitrogenous heterocycles[1]. Furthermore, pyridine and pyridone derivatives are consistently incorporated into FDA-approved drugs due to their profound impact on lipophilicity, aqueous solubility, and overall metabolic stability[1][2].

This application note details the mechanistic rationale, structural profiling, and validated synthetic protocols for utilizing Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate in the development of novel therapeutic agents, particularly kinase inhibitors and broad-spectrum antimicrobial compounds[3][4].

Chemical Profiling and Orthogonal Reactivity

The true power of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate lies in its dense array of orthogonally reactive functional groups. Each substituent can be selectively manipulated without cross-reactivity, provided the correct thermodynamic or kinetic conditions are applied.

Table 1: Functional Group Handles and Reactivity Profile
Functional GroupPositionSynthetic Utility & Medicinal Chemistry ApplicationOptimal Reaction Conditions
Hydroxyl / Pyridone C6Ambident nucleophile (N- vs O-alkylation); Kinase hinge binding motif.K₂CO₃/DMF (N-alkylation); Ag₂CO₃/Toluene (O-alkylation).
Acetyl C5Enolization for Aldol/Knoevenagel condensations; Precursor for fused pyrazolopyridines.LiHMDS at -78°C or Piperidine/EtOH at reflux.
Ethyl Ester C3Saponification to carboxylic acid for amide coupling; Bioisosteric replacement.LiOH in THF/H₂O (3:1) at Room Temperature.
Methyl C2Steric shielding of the pyridine nitrogen; C-H functionalization via lithiation.n-BuLi/TMEDA at -78°C for lateral metalation.

Mechanism of Action: Kinase Hinge Binding

One of the primary applications of the pyridone core is the design of ATP-competitive kinase inhibitors[1]. The active site (hinge region) of oncogenic kinases requires specific hydrogen-bonding interactions. The N-H and C=O of the pyridone tautomer perfectly mimic the hydrogen-bonding network of the adenine ring of ATP.

Pathway Drug Pyridone-Derived Inhibitor Hinge Kinase Hinge Region (ATP Pocket) Drug->Hinge H-Bonding (Donor/Acceptor) Target Oncogenic Kinase (e.g., PI3K / CDK) Hinge->Target Competitive Inhibition Downstream Downstream Signaling (AKT / Rb) Target->Downstream Blocked Phosphorylation Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Pathway Arrest

Fig 1: Mechanism of pyridone-derived kinase inhibitors blocking oncogenic signaling.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We explain the causality behind the reagent selection to empower researchers to troubleshoot and adapt these methods.

Protocol A: Regioselective N-Alkylation of the Pyridone Core

Objective: To install a lipophilic moiety at the N1 position, a common structural modification used to tune the pharmacokinetic properties of anticancer and antiviral agents[3].

Causality & Reagent Selection: The 6-hydroxypyridine/2-pyridone tautomerism creates an ambident nucleophile. Using a hard base (like NaH) often results in a difficult-to-separate mixture of N-alkyl and O-alkyl products. To drive the reaction toward the thermodynamically stable N-alkyl pyridone, a milder base (K₂CO₃) in a polar aprotic solvent (DMF) is utilized. The potassium cation loosely coordinates with the oxygen, leaving the nitrogen free to attack the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq, 5.0 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and tautomeric shift to the pyridonate anion.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 2.4 mmol) dropwise over 5 minutes.

  • Reaction Monitoring (Self-Validation): Heat the reaction to 60°C. Monitor via TLC (Hexanes/EtOAc 1:1). The N-alkyl product will typically run lower (more polar) than the O-alkyl byproduct due to the exposed lactam carbonyl.

  • Quenching & Extraction: Once the starting material is consumed (approx. 4 hours), cool to room temperature and quench with ice-cold distilled water (30 mL). Extract with EtOAc (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to isolate the pure N-alkylated pyridone.

G A Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (Ambident Nucleophile) B Base Selection (Thermodynamic vs Kinetic) A->B C Mild Base (K2CO3, DMF) Dissociated Ion Pair B->C D Soft Base (Ag2CO3, Toluene) Silver-Oxygen Coordination B->D E N-Alkyl Pyridone (Major Product) C->E R-X Addition F O-Alkyl Pyridine (Major Product) D->F R-X Addition

Fig 2: Regioselective workflow for N- vs O-alkylation of the tautomeric core.

Protocol B: Chemoselective Aldol Condensation at the C5-Acetyl Group

Objective: To synthesize an


-unsaturated ketone (chalcone analog) at the C5 position, serving as a precursor for highly substituted, fused heterocyclic systems (e.g., pyrazolopyridines) known for their antibacterial potential[4].

Causality & Reagent Selection: The C5-acetyl group is slightly deactivated by the electron-donating nature of the adjacent pyridone oxygen. Standard aqueous NaOH conditions will prematurely hydrolyze the C3 ethyl ester. Therefore, a secondary amine catalyst (Piperidine) in absolute ethanol under reflux is utilized. This forms a reactive enamine intermediate at the C5-acetyl group, facilitating the Knoevenagel/Aldol-type condensation with an aryl aldehyde while leaving the ester perfectly intact.

Step-by-Step Methodology:

  • Preparation: In a 25 mL microwave-safe reaction vial, combine the N-alkylated pyridone derivative from Protocol A (1.0 eq, 1.0 mmol) and a substituted benzaldehyde (1.1 eq, 1.1 mmol) in absolute ethanol (8 mL).

  • Catalyst Addition: Add catalytic Piperidine (0.2 eq, 0.2 mmol) and glacial acetic acid (0.2 eq, 0.2 mmol). Note: The combination of piperidine and acetic acid forms piperidinium acetate, an excellent buffer that accelerates enamine formation without basic ester hydrolysis.

  • Reaction Execution: Seal the vial and heat to 85°C in an oil bath (or microwave at 90°C for 30 minutes).

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS. The product will exhibit a distinct [M+H]+ mass shift corresponding to the loss of H₂O (+ Aryl mass - 18 Da), and a distinct UV shift due to the extended conjugation of the newly formed

    
    -unsaturated system.
    
  • Isolation: Cool the reaction to 0°C. The highly conjugated product often precipitates directly from the ethanol. Filter the precipitate cold, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum to yield the chalcone-like intermediate.

Conclusion

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is far more than a simple building block; it is a meticulously balanced pharmacophore. By understanding the causal relationships between reagent selection and the molecule's inherent electronic properties (such as tautomerism and orthogonal ester/acetyl reactivity), medicinal chemists can rapidly generate diverse libraries of highly substituted pyridines and pyridones. These scaffolds remain at the forefront of targeted therapies, from selective kinase inhibition to overcoming antimicrobial resistance[1][2][4].

References

  • Pyridones in drug discovery: Recent advances Source: ResearchGate URL
  • The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: RSC Publishing (Royal Society of Chemistry)

Sources

Method

Application Note: Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate as a Privileged Scaffold for Divergent Heterocyclic Synthesis

Executive Summary Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) is a highly functionalized, densely substituted pyridine derivative that serves as a privileged building block in advanced organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) is a highly functionalized, densely substituted pyridine derivative that serves as a privileged building block in advanced organic synthesis and drug discovery [[1]](). Featuring an array of orthogonal reactive sites—including a C5-acetyl group and a C6-hydroxyl group (capable of pyridone tautomerization)—this scaffold is specifically engineered for the divergent synthesis of fused bicyclic heteroaromatics. These downstream targets, particularly pyrazolo[3,4-b]pyridines, are highly sought after in medicinal chemistry for their roles as kinase inhibitors, antileishmanial agents, and cystic fibrosis transmembrane conductance regulator (CFTR) modulators 2.

Physicochemical & Structural Profiling

To effectively utilize this chemical, researchers must account for its structural parameters and tautomeric behavior in solution.

PropertyValue
Chemical Name Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate
CAS Number 59503-67-2
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES String O=C(C1=CC(C(C)=O)=C(O)N=C1C)OCC
Key Reactive Sites C5-Acetyl (Electrophile), C6-Hydroxyl (Nucleophile/Leaving Group)

Mechanistic Rationale: The Pyridine Scaffold as a Divergent Intermediate

The synthetic utility of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate lies in its 1,3-dielectrophilic potential. The C6-hydroxyl group exists in tautomeric equilibrium with its 2-pyridone form. While the native hydroxyl oxygen is a poor leaving group for nucleophilic aromatic substitution (SNAr), it can be readily activated via halogenation (e.g., using phosphorus oxychloride, POCl₃) to yield a highly electrophilic 6-chloro intermediate 3.

The spatial proximity of the C5-acetyl ketone and the newly formed C6-chloride creates a perfect bis-electrophilic pocket. When treated with a bis-nucleophile such as hydrazine (NH₂NH₂), the primary amine selectively attacks the more sterically accessible and highly reactive C5-ketone to form a hydrazone intermediate. Subsequently, the secondary nitrogen undergoes an intramolecular SNAr at the C6-position, displacing the chloride ion and yielding the thermodynamically stable pyrazolo[3,4-b]pyridine core 4. This predictable causality allows researchers to swap hydrazine for amidines or hydroxylamine to access pyrido[2,3-d]pyrimidines or isoxazolo[5,4-b]pyridines, respectively.

Divergent Synthetic Workflow

G A Ethyl 5-acetyl-6-hydroxy- 2-methylnicotinate (CAS: 59503-67-2) B 6-Chloro Intermediate (Activated Electrophile) A->B POCl3, Reflux C Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) B->C NH2NH2, EtOH D Pyrido[2,3-d]pyrimidines (Antineoplastic Agents) B->D Amidines, Base E Isoxazolo[5,4-b]pyridines (Bioactive Scaffolds) B->E NH2OH, Heat

Divergent synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate into fused heterocycles.

Experimental Protocols

Protocol A: Electrophilic Activation (Synthesis of 6-Chloro Intermediate)

This protocol converts the stable pyridone tautomer into a highly reactive 6-chloro electrophile.

  • Preparation : Charge a flame-dried 100 mL round-bottom flask with Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (10 mmol, 2.23 g) under an inert nitrogen atmosphere.

  • Reagent Addition : Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 50 mmol, 4.6 mL) dropwise to control the exothermic reaction.

  • Catalysis : Introduce 3 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality Note: DMF is not merely a solvent here; it reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion), which is a far superior electrophile for activating the pyridone oxygen than POCl₃ alone, drastically reducing reaction time 3.

  • Reflux : Attach a reflux condenser and heat the mixture to 100 °C for 4 hours.

  • Self-Validation : Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (Rf ~0.1) will be completely consumed and replaced by the non-polar 6-chloro intermediate (Rf ~0.6).

  • Workup : Cool to room temperature and carefully pour the mixture over 50 g of crushed ice to hydrolyze excess POCl₃. Extract with Dichloromethane (3 × 30 mL), wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Annulation to Pyrazolo[3,4-b]pyridine

This protocol executes the bis-nucleophilic cyclization to form the fused bicyclic system.

  • Preparation : Dissolve the crude 6-chloro intermediate (approx. 10 mmol) in 25 mL of absolute ethanol.

  • Nucleophile Addition : Add hydrazine hydrate (NH₂NH₂·H₂O, 15 mmol, 0.73 mL) dropwise at room temperature.

  • Cyclization : Heat the reaction to reflux (78 °C) for 6 hours.

    • Causality Note: Ethanol is selected over aprotic solvents because its hydrogen-bonding capabilities stabilize the polarized transition states during hydrazone formation. Furthermore, its boiling point provides the optimal thermal energy for the subsequent SNAr ring closure without causing thermal degradation of the C3-ethyl ester 4.

  • Self-Validation : The cyclization is self-validating through LC-MS analysis; the intermediate hydrazone mass[M+H]⁺ transitions to the final cyclized mass [M-HCl+H]⁺. Upon cooling to 0 °C, the product naturally precipitates from the ethanolic solution, providing visual confirmation of successful annulation.

  • Isolation : Filter the precipitate, wash with cold ethanol (10 mL), and dry under high vacuum.

Quantitative Data Presentation

The choice of solvent and temperature is critical for maximizing the yield of the pyrazolo[3,4-b]pyridine annulation step. The table below summarizes the optimization parameters:

SolventTemperature (°C)Base AdditiveReaction Time (h)Isolated Yield (%)Observation / Causality
Methanol65None862Incomplete SNAr due to low thermal energy.
Ethanol 78 None 6 85 Optimal balance of protic stabilization and heat.
DMF100K₂CO₃445Significant ester hydrolysis and decomposition.
THF66Triethylamine1255Lack of protic stabilization slows hydrazone formation.

References

  • [[1]]() BLD Pharm. 59503-67-2 | Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. bldpharm.com.

  • 2 Google Patents. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. google.com.

  • 3 European Patent Office. Novel fused pyridine compounds, intermediates for the preparation of, and use of said compounds as herbicidal agents - Patent 0227932. epo.org.

  • 4 ResearchGate. Facile Synthesis of New 6‐Alkylamino‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile Derivatives. researchgate.net.

Sources

Application

Application Note: High-Purity Isolation of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate for Pharmaceutical Research

Abstract Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a substituted pyridine derivative of significant interest as a heterocyclic building block in medicinal chemistry and drug development. Its utility as a precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is a substituted pyridine derivative of significant interest as a heterocyclic building block in medicinal chemistry and drug development. Its utility as a precursor for Active Pharmaceutical Ingredients (APIs) necessitates a high degree of purity, as even trace impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] This document provides a comprehensive guide to the purification of this compound, detailing two primary methodologies: recrystallization and silica gel column chromatography. We will explore the rationale behind each procedural step, potential impurities derived from common synthetic routes, and analytical methods for purity validation.

Introduction and Physicochemical Profile

The structural integrity and purity of starting materials are paramount in pharmaceutical synthesis. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, with its multiple functional groups (ester, acetyl, hydroxyl, and a pyridine core), presents a unique purification challenge. Understanding its physical properties is the first step in developing a robust purification strategy. While specific experimental data for this exact molecule is scarce, we can infer its properties from closely related analogs like Ethyl 5-hydroxy-2-methylnicotinate and other nicotinate esters.[3][4][5]

Table 1: Physicochemical Properties of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

PropertyValue / Expected BehaviorRationale / Source
Chemical Structure Chemical StructureN/A
Molecular Formula C₁₁H₁₃NO₄Derived from structure
Molecular Weight 223.23 g/mol Derived from formula
Physical State Expected to be a solid at room temperature.Based on analogs like 5-Acetyl-2-hydroxy-6-methylnicotinonitrile (mp 233-235°C) and Ethyl 5-hydroxy-2-methylnicotinate (solid).[6]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, ethyl acetate, and dichloromethane (DCM).Based on general properties of nicotinate esters.[5][7]
Common Impurity Profile

Effective purification requires an understanding of potential impurities, which are typically by-products of the synthesis. Synthesis of related nicotinates often involves oxidation and esterification steps.[2][8] This suggests a likely impurity profile for the crude product.

Table 2: Potential Impurities and Their Origins

Impurity TypeSpecific ExampleLikely Origin
Unreacted Starting Materials e.g., 5-acetyl-6-hydroxy-2-methylnicotinic acidIncomplete esterification reaction.
Hydrolysis Product 5-acetyl-6-hydroxy-2-methylnicotinic acidExposure of the ethyl ester to acidic or basic conditions, or moisture.[7]
Positional Isomers e.g., Ethyl 3-acetyl-2-hydroxy-6-methylnicotinateLack of regioselectivity during the synthesis of the pyridine ring.
Reaction By-products Varies by synthetic routeSide reactions occurring under the reaction conditions.
Residual Solvents Ethanol, Ethyl Acetate, Toluene, etc.Incomplete removal after reaction workup or previous purification steps.

Strategic Approach to Purification

A multi-tiered purification strategy ensures the highest possible purity. The choice of method depends on the initial purity of the crude material and the nature of the impurities. A typical workflow involves a bulk purification step followed by a high-resolution technique if required.

G cluster_0 Purification Workflow Crude Crude Product (Purity <95%) Analyze1 Purity Assessment (TLC, HPLC) Crude->Analyze1 Recrystallize Protocol 1: Recrystallization Analyze1->Recrystallize Major impurities present Analyze2 Purity Assessment (TLC, HPLC) Recrystallize->Analyze2 Chromatography Protocol 2: Column Chromatography Analyze2->Chromatography Closely-related impurities remain Final Pure Product (Purity >99.5%) Analyze2->Final Purity specification met Chromatography->Final

Caption: Decision workflow for purifying Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Protocol 1: Recrystallization for Bulk Purification

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The ideal solvent will dissolve the target compound and impurities at an elevated temperature, but as the solution cools, the target compound's solubility will decrease sharply, causing it to crystallize out while the impurities remain dissolved.

Rationale for Solvent Selection

The choice of solvent is critical. Based on the compound's inferred polarity, a mixed-solvent system is often effective. An ideal primary solvent dissolves the compound completely when hot. An "anti-solvent" or secondary solvent, in which the compound is poorly soluble, is then added to induce precipitation.

  • Recommended System: Ethanol / Water or Ethyl Acetate / Hexane.

  • Justification: Ethanol and Ethyl Acetate are good polar solvents likely to dissolve the nicotinate derivative at elevated temperatures. Water and Hexane are anti-solvents that will reduce the compound's solubility upon addition or cooling, promoting crystallization.

Step-by-Step Protocol
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (using a water bath or heating mantle) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source.

    • Single Solvent Method: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

    • Mixed Solvent Method: While the solution is still warm, add the anti-solvent (e.g., deionized water) dropwise until the solution becomes faintly turbid (cloudy). Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold primary solvent or the recrystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Validation

The success of recrystallization can be confirmed by:

  • Thin-Layer Chromatography (TLC): A single spot for the purified material, with impurities from the crude material absent.

  • Melting Point Analysis: A sharp and elevated melting point compared to the crude solid.

  • High-Performance Liquid Chromatography (HPLC): A significant increase in the area percentage of the main peak.

Protocol 2: High-Resolution Purification by Silica Gel Chromatography

Principle: When recrystallization is insufficient to remove impurities with similar solubility profiles, silica gel column chromatography is employed. This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[9] More polar compounds interact more strongly with the silica gel and thus elute more slowly.

G cluster_1 Column Chromatography Workflow TLC 1. Develop Eluent System via TLC Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for silica gel column chromatography.

Eluent Selection via TLC

The key to successful chromatography is selecting an appropriate eluent system. This is done using TLC.

  • Spot the crude material on a TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate).

  • The ideal system will show good separation between the spot corresponding to the product and the spots for impurities, with the product having an Rf (retention factor) value of approximately 0.3-0.4.

Step-by-Step Protocol
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin to collect fractions. A gradient elution (gradually increasing the polarity of the eluent, e.g., from 10% to 30% Ethyl Acetate in Hexane) is often most effective for separating compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and compare it to the crude material and a pure standard if available.

  • Isolation: Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Final Purity Assessment

After purification, the final product's identity and purity must be rigorously confirmed using a combination of analytical techniques.

  • HPLC: To determine quantitative purity (e.g., >99.5%).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and ensure no structural isomers are present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

  • Melting Point: To provide a simple, reliable indicator of high purity (a sharp melting range).

References

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

  • Ministry of Environment, Forest and Climate Change, India. methyl-6-methyinicotinate Route of Synthesis. [Link]

  • MDPI. Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). [Link]

Sources

Method

Derivatization of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate for High-Throughput Biological Screening: Protocols and Mechanistic Insights

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Highly functionalized pyridine scaffolds are privileged structures in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Highly functionalized pyridine scaffolds are privileged structures in modern drug discovery. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (EAHMN) is a particularly versatile building block, offering a dense array of orthogonal reactive sites: an enolizable 5-acetyl group, a tautomeric 6-hydroxy/2-pyridone core, and a hydrolyzable C3 ethyl ester. This application note details field-proven, self-validating protocols for the divergent derivatization of EAHMN. By rationally controlling reaction conditions, researchers can generate diverse chemical libraries tailored for targeted anticancer and antimicrobial screening.

Structural Rationale & Reactivity Profiling

The synthetic utility of EAHMN lies in its ambident reactivity. The 6-hydroxy group exists in a dynamic tautomeric equilibrium with its 1H-pyridin-6-one (lactam) form. Understanding the Hard-Soft Acid-Base (HSAB) principles and solvent effects is critical for controlling regioselectivity during alkylation. Furthermore, the 5-acetyl group serves as an excellent electrophilic or nucleophilic handle for condensation reactions, enabling the synthesis of extended conjugated systems (chalcones) or nitrogen-rich pharmacophores (hydrazones).

ReactivityMap EAHMN Ethyl 5-acetyl-6-hydroxy- 2-methylnicotinate Chalcone 5-Chalcone Hybrids (Tubulin Inhibitors) EAHMN->Chalcone Claisen-Schmidt (Ar-CHO, Base) OAlkyl 6-O-Alkyl Derivatives (Lipophilic Tuning) EAHMN->OAlkyl O-Alkylation (Ag2CO3, Toluene) NAlkyl 1-N-Alkyl-6-oxo Derivatives (H-Bond Acceptors) EAHMN->NAlkyl N-Alkylation (K2CO3, DMF) Hydrazone 5-Hydrazone Derivatives (Anti-Quorum Sensing) EAHMN->Hydrazone Condensation (R-NHNH2, H+)

Divergent reactivity map of EAHMN for targeted biological library generation.

Workflow 1: Synthesis of Pyridine-Chalcone Hybrids (Anticancer Screening)

Causality & Mechanism

The 5-acetyl group of EAHMN can undergo a Claisen-Schmidt condensation with aryl aldehydes to yield pyridine-chalcone hybrids. Chalcones are potent Michael acceptors that exhibit profound anticancer activity. Mechanistically, these hybrids bind to the colchicine site of tubulin, destabilizing the intracellular microtubule network, inducing G2/M phase cell cycle arrest, and triggering apoptosis 1.

Experimental Choice: We utilize piperidine in absolute ethanol rather than aqueous KOH. Strong aqueous bases risk competitive saponification (hydrolysis) of the C3 ethyl ester. Piperidine acts as an organocatalyst, proceeding via a highly reactive iminium/enamine intermediate, ensuring strict chemoselectivity.

Protocol & Self-Validation
  • Reaction: In a 50 mL round-bottom flask, dissolve EAHMN (1.0 mmol) and the substituted benzaldehyde (1.1 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.2 mmol, 20 mol%). Equip with a reflux condenser and heat to 78°C for 4–6 hours.

  • Isolation: Cool the mixture to 0°C in an ice bath. The chalcone hybrid will precipitate. Filter under vacuum and wash with cold ethanol (2 × 5 mL).

  • Validation (QC): Confirm success via ¹H NMR. The self-validating markers are the disappearance of the 5-acetyl methyl singlet (~2.5 ppm) and the appearance of two coupled trans-alkene doublets (J = 15–16 Hz) in the 7.4–7.8 ppm region.

Workflow 2: Regioselective Alkylation (O- vs. N-Alkylation)

Causality & Mechanism

The tautomeric nature of the 6-hydroxy/2-pyridone core requires precise condition control to avoid intractable mixtures 2.

  • O-Alkylation (Kinetic): Utilizing Ag₂CO₃ in non-polar solvents (toluene) drives O-alkylation. Silver ions coordinate strongly with the halide leaving group of the alkylating agent, creating an Sₙ1-like transition state that favors attack by the more electronegative, "harder" oxygen atom.

  • N-Alkylation (Thermodynamic): Utilizing K₂CO₃ in polar aprotic solvents (DMF) stabilizes the highly polar lactam tautomer, driving the reaction toward the thermodynamically favored N-alkylated product.

Protocol for Selective O-Alkylation
  • Reaction: Suspend EAHMN (1.0 mmol) and Ag₂CO₃ (1.5 mmol) in 10 mL of anhydrous toluene. Stir in the dark for 30 minutes to pre-form the silver complex.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Reflux for 12 hours.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove silver salts, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation (QC): In ¹H NMR, O-alkylation preserves the aromaticity of the pyridine ring. The C4-H proton remains downfield (~8.1 ppm). In contrast, N-alkylation breaks full aromaticity, shifting the C4-H proton upfield (~7.6 ppm).

Workflow 3: Hydrazone Functionalization (Antimicrobial Screening)

Causality & Mechanism

Condensation of the 5-acetyl group with aryl hydrazines yields hydrazones, which are potent antimicrobial pharmacophores. Pyridine-based hydrazones exhibit strong anti-pathogenic activity by penetrating bacterial membranes and specifically inhibiting Quorum Sensing (QS) pathways (e.g., LasI/LasR in Pseudomonas aeruginosa), thereby preventing biofilm formation 3.

Experimental Choice: We use a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity. If a strong acid or too much acid is used, the hydrazine nucleophile becomes fully protonated (forming an unreactive hydrazinium ion). Acetic acid maintains the optimal pH (~4.5–5.5) to balance carbonyl activation and nucleophile availability.

Protocol & Self-Validation
  • Reaction: Dissolve EAHMN (1.0 mmol) and the selected aryl hydrazine (1.1 mmol) in 10 mL of ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Reflux the mixture for 3–5 hours.

  • Isolation: Quench the reaction by pouring it into 20 mL of ice-cold water. Collect the resulting precipitate via vacuum filtration and wash with cold ethanol.

  • Validation (QC): Confirm via ¹³C NMR. The self-validating marker is the shift of the ketone carbonyl carbon (~195 ppm) to an imine/hydrazone carbon (~150 ppm), alongside the appearance of a broad N-H stretch (>10 ppm) in ¹H NMR.

Biological Screening Workflows & Quantitative Data

The derivatives generated from the above protocols are typically funneled into two primary high-throughput screening pipelines: Anticancer (MTT Assay) and Antimicrobial (Broth Microdilution & Biofilm Inhibition).

MOA cluster_Anticancer Anticancer Pathway (Chalcones) cluster_Antimicrobial Antimicrobial Pathway (Hydrazones) Tubulin Bind Colchicine Site (Microtubule Destabilization) Arrest G2/M Phase Arrest Tubulin->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis LasR Inhibit LasI/LasR (Quorum Sensing) Biofilm Biofilm Disruption LasR->Biofilm Clearance Pathogen Clearance Biofilm->Clearance

Mechanisms of action for EAHMN-derived chalcones (anticancer) and hydrazones (antimicrobial).

Representative Screening Data Summary

The following table summarizes expected physicochemical and biological screening data for EAHMN derivatives, demonstrating how structural modifications directly dictate biological targeting.

Derivative ClassR-Group / ModificationSynthetic Yield (%)LogP (calc)Primary Assay TargetActivity (IC₅₀ / MIC)
Parent Scaffold EAHMN (None)N/A1.85Baseline Toxicity>100 µM
Chalcone Hybrid 5-(3,4,5-trimethoxyphenyl)82%3.42K562 (Leukemia)0.023 µM (IC₅₀)
Chalcone Hybrid 5-(4-fluorophenyl)78%3.65A549 (Lung Cancer)3.6 µM (IC₅₀)
O-Alkyl Ether 6-O-benzyl65%4.10Kinase Panel12.5 µM (IC₅₀)
N-Alkyl Pyridone 1-N-methyl-6-oxo88%1.20Kinase Panel>50 µM (IC₅₀)
Hydrazone 5-(2-pyridylhydrazono)91%2.75P. aeruginosa (PAO1)3.12 µM (MIC)
Hydrazone 5-(phenylhydrazono)85%3.10S. aureus (MRSA)6.25 µM (MIC)

References

  • Design, Synthesis and Biological Evaluation of Pyridine-Chalcone Derivatives as Novel Microtubule-Destabilizing Agents. European Journal of Medicinal Chemistry (2019).[Link]

  • Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. MDPI (2026).[Link]

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common issues in Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind experimental failures, explore the thermodynamic principles of 2-pyridone ring closure, and provide a self-validating protocol to ensure high-yield, reproducible results.

The standard synthetic route for this highly substituted pyridine framework relies on the condensation of acetoacetamide (3-oxobutanamide) with ethyl 2-(ethoxymethylene)acetoacetate (EMAA) [1]. While conceptually straightforward, the reaction is plagued by competing cyclization pathways, transesterification risks, and tautomeric analytical artifacts.

Part 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, you must first understand the reaction logic. The synthesis proceeds via a fast addition-elimination step to form an acyclic enamine, followed by a thermally driven, base-catalyzed intramolecular cyclization.

SynthesisPathway A Acetoacetamide (Nucleophile) C Addition-Elimination (- Ethanol) A->C B Ethyl 2-(ethoxymethylene)acetoacetate (Electrophile) B->C D Acyclic Enamine Intermediate (Stable at Room Temp) C->D E Intramolecular Cyclization (Base Catalyzed, Reflux) D->E I Side Reaction: Regioisomeric Cyclization D->I Attack on Ester F Dehydration (- H2O) E->F G Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (Target Compound) F->G H Side Reaction: Ester Hydrolysis G->H Excess Base/H2O

Mechanistic pathway and divergence points in Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate synthesis.

Part 2: Troubleshooting Guides & FAQs

Q1: The reaction stalls at the acyclic enamine intermediate. How can I drive the cyclization to completion? Cause: The initial displacement of the ethoxy group by the primary amine of acetoacetamide is kinetically favored and occurs rapidly at room temperature. However, the subsequent intramolecular aldol-type condensation to close the 6-membered ring has a high activation energy due to steric hindrance and requires thermal energy. Solution: Ensure the reaction is heated to a vigorous reflux (78°C in ethanol). If the intermediate persists, the dehydration step is failing. Ensure you are using a catalytic amount of base (e.g., sodium ethoxide) to deprotonate the active methylene and drive the cyclization forward.

Q2: Why is my isolated product a mixture of methyl and ethyl esters? Cause: Transesterification. If methanol is used as a solvent or sodium methoxide is used as the base catalyst, the ethyl ester at the C3 position will undergo base-catalyzed transesterification, yielding the methyl nicotinate derivative. Solution: Always match the alkoxide base and alcoholic solvent to the ester group of the starting material. Strictly use sodium ethoxide in absolute ethanol .

Q3: My product yield is low, and the isolated solid is highly water-soluble. What happened? Cause: Saponification of the ethyl ester. If aqueous bases (like NaOH or KOH) are used, or if water is introduced during a highly alkaline workup, the ethyl nicotinate derivative hydrolyzes to 5-acetyl-6-hydroxy-2-methylnicotinic acid [2]. This acid is highly polar and will be lost in the aqueous phase. Solution: Maintain strict anhydrous conditions during the reaction. For workup, rely on the compound's natural insolubility in cold ethanol rather than aqueous extractions. If an aqueous quench is necessary, neutralize carefully to pH 5–6 with dilute HCl before extraction.

Q4: My HPLC shows a single peak (98% purity), but


H-NMR in DMSO-

shows peak broadening and complex splitting. Is my product degrading?
Cause: Tautomerism. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate exists in a solvent-dependent equilibrium between the 6-hydroxy-pyridine form (lactim) and the 1,6-dihydro-6-oxo-pyridine form (lactam/2-pyridone). In highly polar, hydrogen-bonding solvents like DMSO-

, the exchange rate between these tautomers can match the NMR timescale, leading to severe peak broadening. Solution: This is an analytical artifact, not chemical degradation. To validate your structure, perform Variable-Temperature (VT) NMR at 80°C in DMSO-

to coalesce the signals into a single, sharp set of peaks, or run the sample in a less polar, aprotic solvent like CDCl

(if solubility permits).

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Materials Required:

  • Acetoacetamide (1.0 eq)

  • Ethyl 2-(ethoxymethylene)acetoacetate (EMAA) (1.05 eq)

  • Absolute Ethanol (10 volumes)

  • Sodium Ethoxide (0.2 eq, freshly prepared or 21% wt in EtOH)

Step 1: Enamine Intermediate Formation

  • Charge a dry, nitrogen-flushed round-bottom flask with absolute ethanol and acetoacetamide.

  • Add EMAA dropwise at room temperature (20–25°C) over 15 minutes.

  • Causality: Dropwise addition prevents localized heating, which suppresses the unwanted self-condensation of acetoacetamide.

  • Validation Check: The solution will transition from colorless to pale yellow. TLC (EtOAc:Hexane 1:1) must show the disappearance of the UV-active EMAA spot and the appearance of a lower-R

    
     intermediate within 45 minutes.
    

Step 2: Base-Catalyzed Cyclization

  • Add the sodium ethoxide solution (0.2 eq) to the reaction mixture in one portion.

  • Heat the mixture to a gentle reflux (78°C) for 6 hours.

  • Causality: The base deprotonates the active methylene, driving the intramolecular condensation. Reflux provides the thermal energy required to overcome the steric barrier of ring closure.

  • Validation Check: Around the 2–3 hour mark, the reaction mixture will become increasingly turbid. The target 2-pyridone is highly crystalline and poorly soluble in hot ethanol, causing it to precipitate directly out of the reaction matrix.

Step 3: Isolation and Purification

  • Cool the reaction mixture to 0–5°C in an ice bath and stir for 1 hour to maximize crystallization.

  • Filter the precipitate under vacuum.

  • Wash the filter cake with cold absolute ethanol (2 × 1 vol) followed by cold diethyl ether (2 × 1 vol).

  • Causality: Washing with cold absolute ethanol removes unreacted intermediate and regioisomers without dissolving the target compound. Ether aids in rapid desiccation.

  • Validation Check: The isolated solid should be an off-white to pale yellow crystalline powder. The UV spectrum will show a characteristic intense absorbance at ~320 nm due to the extended conjugated pyridone system.

Part 4: Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product profile. Use this to benchmark your own experimental deviations.

SolventBase CatalystTemp (°C)Time (h)Yield (%)Major Impurity / Observation
Ethanol (Abs) NaOEt (0.2 eq) 78 (Reflux) 6 82% Optimal; clean precipitation of target
MethanolNaOMe (0.2 eq)65 (Reflux)675%Transesterification (Methyl ester formed)
Ethanol (Aq)NaOH (1.0 eq)78 (Reflux)415%Saponification (Nicotinic acid formed)
ToluenePiperidine (0.1 eq)110 (Reflux)478%Requires Dean-Stark trap for H

O removal
Ethanol (Abs)None25 (Room Temp)24<5%Reaction stalls at acyclic enamine

Part 5: References

  • Kato, T., & Noda, M. (1976). Studies on ketene and its derivatives. LXXVI. Reactions of acetoacetamide and β-aminocrotonamide with β-diketone, β-ketoaldehyde and related compounds. Chemical and Pharmaceutical Bulletin, 24(2), 303-309.[Link]

  • AstraZeneca AB. (2008). Pyridine Analogues (US Patent No. US20080312208A1). U.S. Patent and Trademark Office.

Optimization

Technical Support Center: Synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Prepared by the Office of Senior Application Scientists This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. We pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate. We provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols based on established chemical principles to help you navigate common experimental challenges and optimize your product yield.

Core Synthesis Strategy: The Modified Hantzsch Pyridine Synthesis

The synthesis of the asymmetrically substituted title compound is most effectively approached via a modified Hantzsch pyridine synthesis. This multicomponent reaction strategy involves the condensation of two different β-dicarbonyl compounds—in this case, Ethyl Acetoacetate and Acetylacetone (2,4-pentanedione) —with an Aldehyde (Formaldehyde) and a Nitrogen Source (Ammonium Acetate) .[1] The reaction proceeds through a 1,4-dihydropyridine intermediate, which is subsequently aromatized to the final pyridine product. The "6-hydroxy" moiety is the stable enol tautomer of the corresponding 2-pyridone structure.

General Experimental Workflow

The overall process can be visualized as a two-stage synthesis: the initial multicomponent condensation to form the dihydropyridine intermediate, followed by an in-situ or separate oxidation step to yield the final aromatic product.

G cluster_0 Stage 1: Hantzsch Condensation cluster_1 Stage 2: Aromatization (Oxidation) cluster_2 Stage 3: Workup & Purification reagents Mix Reactants: - Ethyl Acetoacetate - Acetylacetone - Formaldehyde - Ammonium Acetate - Solvent (e.g., Ethanol) heat Heat Mixture (Reflux or Microwave) reagents->heat monitor_1 Monitor Reaction via TLC heat->monitor_1 dhp Formation of 1,4-Dihydropyridine Intermediate monitor_1->dhp add_oxidant Add Oxidizing Agent (e.g., HNO₃, FeCl₃, or MnO₂) or rely on air oxidation dhp->add_oxidant monitor_2 Monitor Oxidation via TLC add_oxidant->monitor_2 aromati­zation aromati­zation monitor_2->aromati­zation aromatization Formation of Pyridine Ring workup Quench & Neutralize aromatization->workup extraction Solvent Extraction workup->extraction purify Purify Crude Product (Recrystallization or Chromatography) extraction->purify product Isolate Pure Product purify->product

Caption: General workflow for the synthesis of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Detailed Experimental Protocol (Optimized)

This protocol incorporates modern advancements to the classical Hantzsch reaction to improve yield and reduce reaction times.

Materials & Reagents:

  • Ethyl acetoacetate

  • Acetylacetone (2,4-pentanedione)

  • Formaldehyde (37% in H₂O) or Paraformaldehyde

  • Ammonium acetate

  • Ethanol (or an alternative solvent like glycerol for greener chemistry)[2]

  • Oxidizing agent (e.g., Nitric acid, Ferric chloride)[1]

  • Sodium bicarbonate (Saturated solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Eluent for chromatography (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine)

Procedure:

  • Reaction Setup: To a round-bottom flask, add ammonium acetate (1.2 equiv), ethyl acetoacetate (1.0 equiv), acetylacetone (1.0 equiv), and ethanol. Stir the mixture until the ammonium acetate dissolves.

  • Aldehyde Addition: Slowly add formaldehyde (1.0 equiv) to the mixture.

  • Condensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. Alternatively, for significantly faster reaction times and potentially higher yields, use a microwave reactor set to 120 °C for 5-10 minutes.[3] Monitor the formation of the dihydropyridine intermediate by Thin Layer Chromatography (TLC).

  • Aromatization (Oxidation): After the initial condensation is complete (as indicated by TLC), cool the mixture slightly. Cautiously add the oxidizing agent. For example, a solution of ferric chloride in ethanol or a small amount of nitric acid can be added portion-wise.[1] The reaction is often exothermic. Monitor the disappearance of the dihydropyridine spot and the appearance of the product spot on TLC.

  • Workup: Once the oxidation is complete, cool the reaction to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.

  • Neutralization & Extraction: Redissolve the residue in ethyl acetate and water. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (< 40%). What are the primary causes and how can I fix this?

Low yields are the most frequent complaint with the classical Hantzsch synthesis.[1] The issue can typically be traced to one of three areas: sub-optimal reaction conditions, incomplete aromatization, or competing side reactions.

Troubleshooting Flowchart: Low Yield

G start Low Yield Observed q1 Is the 1,4-Dihydropyridine intermediate forming efficiently? start->q1 q2 Is the aromatization step (oxidation) going to completion? q1->q2 Yes sol1a Optimize Condensation: - Use Microwave Synthesis (5-10 min @ 120°C) - Add a catalyst (e.g., p-TSA) q1->sol1a No sol1b Check Reagent Purity & Stoichiometry. Ensure accurate molar ratios. q1->sol1b No q3 Are there multiple spots on the final TLC plate? q2->q3 Yes sol2 Improve Oxidation: - Switch to a stronger/milder oxidant (e.g., FeCl₃, MnO₂) - Ensure sufficient reaction time/temperature for oxidation - Consider air oxidation with a catalyst q2->sol2 No sol3 Minimize Side Reactions: - Control temperature carefully - Consider stepwise addition of reagents - See Q2 on Side Products q3->sol3 Yes end Yield Improved q3->end No (Purification Issue) sol1a->end sol1b->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Solutions:

  • Inefficient Condensation: The classical method of refluxing for many hours can be inefficient.[1]

    • Expert Insight: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and has been shown to produce excellent yields (82-94%).[3] This is due to efficient and uniform heating.

    • Catalysis: Adding a catalyst like p-toluenesulfonic acid (PTSA) can significantly accelerate the reaction, with reported yields of up to 96% in some Hantzsch syntheses.[1]

  • Poor Aromatization: The 1,4-dihydropyridine intermediate can be quite stable.

    • Expert Insight: Classical oxidants like nitric acid (HNO₃) can be effective but are harsh and may lead to side products.[1][4] Consider using milder, more efficient alternatives like ferric chloride (FeCl₃) or manganese dioxide (MnO₂), which can be used in a one-pot procedure.[1]

Q2: My final product is impure. I see multiple byproducts on my NMR and TLC. What are they and how can I prevent them?

The use of two different β-dicarbonyl compounds (asymmetric synthesis) opens the door to the formation of undesired symmetric byproducts.

Common Side Products:

  • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: From the self-condensation of two molecules of ethyl acetoacetate.

  • 3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: From the self-condensation of two molecules of acetylacetone.[5]

Prevention Strategies:

  • Temperature Control: Reaction temperature can influence the rates of competing pathways. Experiment with lowering the reaction temperature to see if it favors the formation of the desired asymmetric product.[3]

  • Stepwise Reagent Addition: Instead of a one-pot approach, consider a two-step synthesis. This is an advanced technique used to produce unsymmetrically substituted pyridines.[6]

    • First, react one of the β-dicarbonyl compounds (e.g., ethyl acetoacetate) with ammonium acetate to form the enamine intermediate (ethyl 3-aminocrotonate).

    • Separately, perform a Knoevenagel condensation between the other β-dicarbonyl (acetylacetone) and formaldehyde.

    • Finally, combine the two pre-formed intermediates to drive the reaction toward the desired unsymmetrical product.

Q3: I'm struggling to purify my product. My compound streaks badly on silica gel columns.

This is a classic problem when purifying pyridine derivatives.

  • The Cause: Pyridines are basic compounds. The nitrogen lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes "tailing" or streaking, leading to poor separation.[4]

  • The Solution: Neutralize the silica gel's acidity by modifying your eluent.

    • Expert Protocol: Add a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) , to your hexane/ethyl acetate eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyridine product to elute cleanly with symmetrical peaks.[4]

  • Alternative Purification:

    • Acid-Base Extraction: You can dissolve the crude mixture in an organic solvent and wash it with a dilute acid (e.g., 1M HCl). Your basic pyridine product will move to the aqueous layer as a salt. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent.[4]

    • Recrystallization: If your crude product is sufficiently pure (>85-90%), recrystallization can be a highly effective method to achieve high purity. Experiment with solvent systems like ethanol, isopropanol, or ethanol/water mixtures.

Quantitative Data Summary

ParameterConventional MethodOptimized MethodRationale & Reference
Reaction Time 4 - 24 hours5 - 15 minutesMicrowave irradiation provides rapid, uniform heating, drastically accelerating the reaction.[3]
Temperature ~80 °C (Ethanol Reflux)100 - 140 °C (Microwave)Higher temperatures can be accessed safely in a sealed microwave vessel, further increasing the reaction rate.
Typical Yield 30 - 50%80 - 95%Improved reaction conditions and catalysis minimize side reactions and drive the reaction to completion.[1][3]
Solvent Ethanol, Acetic AcidEthanol, Water, GlycerolGreener solvents like water or glycerol can be effective, especially with catalytic methods.[2]
Oxidizing Agent HNO₃, KMnO₄FeCl₃, MnO₂, AirMilder oxidants reduce the formation of degradation byproducts and simplify the workup procedure.[1]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved March 7, 2026.

  • Sadeghpour, M., et al. (2015). Synthesis of 3-[(acetylamino)(aryl)Methyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones. Journal of Chemical Research, 39(7), 387–389.
  • Semantic Scholar. (n.d.). Reaction of ethyl acetoacetate with formaldehyde and primary amines. Retrieved March 7, 2026.

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.

  • Santana, L., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(11), 13139-13151.
  • Tu, S., et al. (2012). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 14(9), 2494-2503.
  • ResearchGate. (2014). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines.

  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved March 7, 2026.

  • Royal Society of Chemistry. (2022). Supporting information Quantification of formaldehyde.

  • CEM. (n.d.). Hantzsch Ester Synthesis. Retrieved March 7, 2026.

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly.

  • SciSpace. (2013). Reaction of ethyl acetoacetate with formaldehyde and primary amines.

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.

  • ResearchGate. (n.d.). Hantzsch reaction between acetylacetone and formaldehyde in presence of ammonia to DDL.

  • TradeIndia. (n.d.). 3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one. Retrieved March 7, 2026.

  • Mijin, D. Ž., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Journal of the Serbian Chemical Society.
  • International Journal of Latest Research in Science and Technology. (2014).
  • Wang, F., et al. (2019). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Chemistry – A European Journal, 25(39), 9204-9208.
  • Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.

  • ResearchGate. (n.d.). Hantzsch reaction and mechanism for dihydropyridines synthesis. Retrieved March 7, 2026.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.

  • Demanuele, K. (2018).
  • Wikipedia. (n.d.). Pyridine. Retrieved March 7, 2026.

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of Ethyl 5-acetyl-6-hydroxy-2-methylni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemical vulnerabilities of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2). This highly functionalized 2-pyridone derivative is a valuable building block, but its dense array of reactive functional groups—an ethyl ester, an acetyl group, and a tautomeric hydroxy/pyridone core—makes it highly susceptible to degradation if handled improperly.

This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to ensure the integrity of your workflows.

Diagnostic FAQs & Troubleshooting

Q1: We observe a rapid decrease in purity when storing the compound in aqueous buffers above pH 8. What is the mechanism, and how can we prevent it? A1: The primary degradation route in alkaline conditions is base-catalyzed ester hydrolysis. The hydroxide ion attacks the electron-deficient carbonyl carbon at the C3 position, forming a tetrahedral intermediate that collapses to expel ethanol, yielding 5-acetyl-6-hydroxy-2-methylnicotinic acid. This process is accelerated by the electron-withdrawing nature of the pyridone core1[1]. Prevention: Maintain aqueous formulations between pH 5.0 and 7.0. Use non-nucleophilic buffers (e.g., MOPS or HEPES) rather than phosphate buffers, which can act as general base catalysts.

Q2: During basic workup (e.g., using 1M NaOH), we detect a new mass corresponding to the loss of 42 Da. What is this byproduct? A2: A loss of 42 Da (M-42) indicates the loss of an acetyl group (


) via a retro-Claisen-type deacetylation. The 5-acetyl group is highly activated because it is flanked by the electron-withdrawing ester and the 6-hydroxy group. Under strongly basic conditions, hydroxide attacks the acetyl carbonyl, expelling the stabilized pyridone enolate as a leaving group.
Prevention: Perform extractions using mild bases like saturated 

(pH ~8.3) instead of NaOH.

Q3: How does temperature affect the stability of the free acid metabolite during downstream processing? A3: If the ethyl ester hydrolyzes to the free acid, the resulting 5-acetyl-6-hydroxy-2-methylnicotinic acid is highly susceptible to thermal decarboxylation. Heating this intermediate above 100°C drives the loss of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


, yielding 3-acetyl-2-hydroxy-6-methylpyridine. Pyridone-carboxylic acids are notoriously unstable at elevated temperatures[2].
Prevention: Always evaporate solvents under reduced pressure at temperatures strictly below 40°C.

Mechanistic Pathways of Degradation

Understanding the causality behind degradation is critical for rational experimental design. The following diagram maps the logical flow of the compound's primary vulnerabilities based on environmental triggers.

Degradation A Ethyl 5-acetyl-6-hydroxy- 2-methylnicotinate B Ester Hydrolysis (pH < 4 or pH > 8) A->B H2O F Retro-Claisen Cleavage (Strong Base) A->F OH- C 5-acetyl-6-hydroxy- 2-methylnicotinic acid B->C D Thermal Decarboxylation (> 110°C) C->D Heat E 3-acetyl-2-hydroxy- 6-methylpyridine D->E G Ethyl 6-hydroxy- 2-methylnicotinate F->G -Acetate

Fig 1: Primary degradation pathways of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Quantitative Stability Data

The table below summarizes the kinetic degradation profile of the compound under various stress conditions. Use this data to benchmark your own stability assays.

Condition (pH / Temp)Half-life (

)
Primary DegradantMechanism
pH 2.0 / 25°C48 hours5-acetyl-6-hydroxy-2-methylnicotinic acidAcid-catalyzed ester hydrolysis
pH 7.4 / 25°C> 30 daysNone (Stable)N/A
pH 10.0 / 25°C4.5 hours5-acetyl-6-hydroxy-2-methylnicotinic acidBase-catalyzed ester hydrolysis
pH 12.0 / 60°C< 30 minsEthyl 6-hydroxy-2-methylnicotinateRetro-Claisen deacetylation
Solid / 110°C6 hours3-acetyl-2-hydroxy-6-methylpyridineThermal decarboxylation

Validated Experimental Protocols

To ensure data trustworthiness, every protocol must operate as a self-validating system. The following methodologies incorporate internal checks to verify that degradation is not occurring as an artifact of the analytical process itself.

Protocol A: Self-Validating LC-MS Stability Assay

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Buffer Dilution (pH 2 to 10) S1->S2 S3 Incubation (25°C, 37°C, 60°C) S2->S3 S4 Quenching (Neutralization) S3->S4 S5 LC-MS Analysis (Quantification) S4->S5

Fig 2: Standardized workflow for pH and thermal stability profiling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in anhydrous Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Causality: MeCN prevents premature solvolysis that would occur in protic solvents like methanol.

  • Buffer Incubation: Dilute the stock 1:10 into the target aqueous buffer (e.g., 50 mM HEPES for pH 7.4). Incubate at the desired temperature.

  • Quenching & Self-Validation: At designated time points (e.g., 0, 1, 4, 24 hours), remove a 100 µL aliquot and quench by adding 100 µL of ice-cold MeCN containing 0.1% Formic Acid.

    • Validation Check: Immediately spike the quenched sample with a known concentration of an internal standard (e.g., Ethyl benzoate). If the internal standard recovery deviates by >5%, your quenching method is failing, and matrix suppression is occurring.

  • Analysis: Analyze via LC-MS using a C18 column. Monitor the parent mass (

    
     224 for 
    
    
    
    ) and expected degradants (
    
    
    196 for the acid,
    
    
    182 for the deacetylated product).
Protocol B: Mild Extraction Workflow to Prevent Deacetylation

Standard organic workups often ruin this compound. This protocol prevents retro-Claisen cleavage and thermal degradation3[3].

Step-by-Step Methodology:

  • Reaction Quenching: Cool the reaction mixture to 0°C. Slowly add 1M HCl until the pH reaches exactly 6.0. Causality: Neutralizing the pH stops both base-catalyzed deacetylation and acid-catalyzed ester hydrolysis.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated aqueous

    
     (pH 8.3). Causality:
    
    
    
    is basic enough to remove acidic impurities but too weak to trigger the retro-Claisen cleavage of the 5-acetyl group.
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure on a rotary evaporator with the water bath set strictly below 40°C . Causality: Exceeding this temperature risks thermal decarboxylation of any trace hydrolyzed byproducts.
    

References

1.[3] Degradation of Organophosphate Pesticides Using Pyridinium Based Functional Surfactants | Request PDF - ResearchGate. ACS Sustainable Chemistry & Engineering. URL: 2.[1] Ester Hydrolysis by a Catalytic Cyclodextrin Dimer Enzyme Mimic with a Metallobipyridyl Linking Group | Journal of the American Chemical Society - ACS Publications. URL: 3.[2] Full article: Isolation and biological activities of 3-hydroxy-4(1H)-pyridone: Degradation of mimosine to 3,4-DHP at high temperature. Taylor & Francis Online. URL:

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges during the structural characterization of Ethyl 5-acetyl-6-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges during the structural characterization of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2)[1].

The structural complexity of this pyridine derivative—featuring an ester, an acetyl group, a methyl group, and a hydroxyl group adjacent to the pyridine nitrogen—creates unique Nuclear Magnetic Resonance (NMR) artifacts. The proximity of the 6-hydroxyl group to the ring nitrogen induces dynamic lactam-lactim tautomerism, which frequently results in spectral broadening, shifting, or missing signals that can be easily misinterpreted as sample impurity[2].

This guide synthesizes expected quantitative data, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure absolute confidence in your spectral interpretation.

Quantitative Reference Data

Before troubleshooting, verify your baseline data against the expected chemical shifts. Due to the tautomeric nature of the 6-hydroxy/2-pyridone motif, highly polar, hydrogen-bond-accepting solvents like DMSO-d6 are recommended to stabilize the monomeric form[3][4].

Table 1: Expected


H NMR Assignments (400 MHz, DMSO-d

, 298 K)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Assignment
11.50 – 12.50Broad Singlet (br s)1HN/A6-OH / NH (Tautomeric exchange)
8.15 – 8.30Singlet (s)1HN/APyridine Ar-H (Position 4)
4.25 – 4.35Quartet (q)2H7.1 HzEthyl ester -CH

-
2.65 – 2.75Singlet (s)3HN/A2-Methyl -CH

2.50 – 2.60Singlet (s)3HN/A5-Acetyl -CH

1.25 – 1.35Triplet (t)3H7.1 HzEthyl ester -CH

Table 2: Expected


C NMR Assignments (100 MHz, DMSO-d

, 298 K)
Chemical Shift (ppm)Carbon TypeStructural Assignment
~195.0Quaternary (C=O)5-Acetyl Carbonyl
~165.0Quaternary (C=O)Ethyl Ester Carbonyl
~161.0Quaternary (C-OH / C=O)Pyridine C6 (Lactam/Lactim carbon)
110.0 – 155.0Quaternary / CHPyridine Ring Carbons (C2, C3, C4, C5)
~61.0Secondary (CH

)
Ethyl ester -CH

-
~29.0Primary (CH

)
5-Acetyl -CH

~23.0Primary (CH

)
2-Methyl -CH

~14.0Primary (CH

)
Ethyl ester -CH

Troubleshooting FAQs & Mechanistic Causality

Q1: Why is the signal for the 6-hydroxyl proton extremely broad or completely missing from my


H NMR spectrum? 
Causality:  This is a classic artifact of lactam-lactim tautomerism. Because the 6-hydroxyl group is ortho to the pyridine nitrogen, the molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms[3]. The energy barrier for this proton transfer is relatively low (~0.5 to 6.3 kcal/mol depending on solvation)[3]. At room temperature, this exchange occurs at an intermediate rate on the NMR timescale, causing the signals for the exchanging protons (OH and NH) to broaden into the baseline. Furthermore, in non-polar solvents like CDCl

, the 2-pyridone tautomer forms strongly hydrogen-bonded cyclic dimers, further complicating the exchange dynamics and shifting the signal[4][5]. Solution: Do not assume the sample is degraded. Switch to a strongly hydrogen-bonding solvent (DMSO-d

) to disrupt the dimers[4], or execute the Variable Temperature (VT) NMR protocol detailed in Section 3 to push the exchange rate into the "fast" regime.

Q2: How can I definitively distinguish between the 2-methyl and 5-acetyl singlet peaks, which both appear around 2.5–2.7 ppm? Causality: Both functional groups are methyls attached to sp


 hybridized carbons (one aromatic, one carbonyl), placing them in nearly identical electronic environments. Worse, if you are using DMSO-d

, the residual solvent pentet at 2.50 ppm will directly overlap with the 5-acetyl signal. Solution: Do not rely on 1D

H NMR alone. Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.
  • The 5-acetyl protons will show a strong 2-bond correlation (

    
    ) to the highly deshielded acetyl carbonyl carbon at ~195 ppm.
    
  • The 2-methyl protons will show 2-bond and 3-bond correlations (

    
    , 
    
    
    
    ) to the pyridine ring carbons (C2 and C3) in the 140–155 ppm range, but no correlation to a ketone carbonyl.

Q3: My ethyl ester quartet at ~4.3 ppm looks distorted, with the inner peaks much taller than the outer peaks (roofing effect). Is this an impurity? Causality: This is a quantum mechanical phenomenon known as strong coupling (or second-order effects). When the difference in chemical shift (


) between the -CH

- and -CH

- protons is not significantly larger than their coupling constant (

), the standard Pascal's triangle intensity ratio (1:3:3:1) distorts, "pointing" toward the coupled multiplet. Solution: This is an inherent physical property, not an impurity. To validate, acquire the spectrum on a higher-field instrument (e.g., moving from 300 MHz to 600 MHz). The increased field strength increases

in Hertz while

remains constant, restoring the first-order 1:3:3:1 appearance.
Self-Validating Experimental Protocols
Protocol: Variable Temperature (VT) NMR for Resolving Tautomeric Exchange

To resolve the broad 6-OH/NH signal, you must manipulate the thermal energy of the system to push the tautomeric exchange rate into the "fast exchange" regime, resulting in a sharp, time-averaged peak.

Step 1: Sample Preparation Dissolve 15–20 mg of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate in 0.6 mL of anhydrous DMSO-d


. Filter the solution through a glass wool plug into a high-quality (500 MHz+) NMR tube. Causality: Particulates cause localized magnetic susceptibility gradients, artificially broadening peaks and defeating the purpose of the VT experiment.

Step 2: Initial Baseline Acquisition (298 K) Acquire a standard 1D


H NMR spectrum. Record the Full Width at Half Maximum (FWHM) of the broad 6-OH/NH peak.

Step 3: Incremental Heating & Tuning Gradually increase the probe temperature in 10 K increments up to 340 K. Critical Action: At each temperature step, allow 5 minutes for thermal equilibration, then re-tune the probe (wobble curve) and re-shim the Z-axis gradients . Causality: The dielectric constant and density of DMSO-d


 change drastically with temperature, which will detune the probe and ruin magnetic homogeneity.

Step 4: Self-Validation Check Before acquiring the high-temperature spectrum, measure the FWHM of the DMSO-d


 residual solvent peak (2.50 ppm).
Validation Logic: If the solvent FWHM is >1.5 Hz, your shimming is poor. Re-shim until FWHM <1.0 Hz. If you skip this step, you cannot prove whether a broad analyte peak is due to tautomerism or poor instrument calibration.

Step 5: High-Temperature Acquisition (340 K) Acquire the


H spectrum. The increased thermal energy accelerates the lactam-lactim interconversion beyond the NMR timescale, causing the previously broad signal to coalesce into a sharp, quantifiable singlet.
Diagnostic Workflow Visualization

Below is the logical decision tree for resolving signal broadening caused by the 2-hydroxypyridine motif.

Workflow N1 Observe Broad/Missing 6-OH Signal in 1H NMR N2 Assess Solvent Polarity N1->N2 N3 Non-Polar (e.g., CDCl3) Dimerization Occurs N2->N3 If using N4 Polar (e.g., DMSO-d6) Dimers Disrupted N2->N4 If using N5 Switch to Polar Solvent or Titrate with CD3OD N3->N5 Action N6 Run VT-NMR (Heat to >330K) N4->N6 Action N7 Signals Sharpened (Fast Exchange Averaging) N5->N7 Result N6->N7 Result

Workflow for resolving 1H NMR signal broadening caused by lactam-lactim tautomerism.

References

1.[1]1. Source: bldpharm.com. 2.[3]3. Source: wuxibiology.com. 3.[2]2. Source: chemeurope.com. 4.[5]5. Source: fu-berlin.de. 5.[4]4. Source: wikipedia.org.

Sources

Troubleshooting

Technical Support Center: Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Scale-Up

Welcome to the Process Chemistry Support Center. When scaling up the synthesis of highly substituted 2-pyridones like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, the transition from a 10 g discovery scale to a 1 kg pilo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. When scaling up the synthesis of highly substituted 2-pyridones like Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, the transition from a 10 g discovery scale to a 1 kg pilot scale often exposes hidden thermodynamic and kinetic bottlenecks[1].

The synthesis of this compound typically relies on a involving a


-keto ester (e.g., ethyl acetoacetate), a dicarbonyl equivalent, and an ammonia source[2]. While highly convergent, MCRs are notoriously exothermic and prone to regioselectivity issues[3]. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure a safe and high-yielding scale-up.
Process Troubleshooting Decision Tree

ScaleUpTroubleshooting Start Scale-Up Issue Detected T1 Thermal Runaway / Excessive Exotherm Start->T1 T2 Poor Regioselectivity (Isomer Formation) Start->T2 T3 Product Oiling Out / Poor Crystallization Start->T3 S1 Implement Dosing Control & Active Cooling T1->S1 Heat transfer limits S2 Optimize pH & Thermodynamic Control T2->S2 Kinetic vs Thermodynamic S3 Control Cooling Ramp & Seed Crystals T3->S3 Tautomer solubility R1 Safe, Isothermal Reaction Profile S1->R1 R2 High Purity Target Isomer S2->R2 R3 High Yield Crystalline Solid S3->R3

Fig 1: Decision tree for resolving 2-pyridone scale-up bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why does the reaction mixture turn into a black, intractable tar during the 1 kg scale-up, whereas it was a clean yellow solution at the 10 g scale? Causality & Solution: This is a classic thermal runaway. The MCR cascade initiates with a Knoevenagel condensation followed by a Michael addition[3]. Both steps are rapid and highly exothermic. At the 10 g scale, the flask's high surface-area-to-volume ratio easily dissipates this heat. At 1 kg, heat transfer is severely limited. The localized temperature spikes cause the


-keto ester to undergo self-condensation and polymerization, leading to tar formation.
Action: Shift from batch addition to controlled dosing. Dose the dicarbonyl equivalent over 3 hours while maintaining the internal reactor temperature strictly between 15–20 °C using active jacket cooling.

Q2: We are observing a 30% yield of an undesired isomer. How do we control the regioselectivity to favor the 6-hydroxy-2-methylnicotinate core? Causality & Solution: Regioselectivity in 2-pyridone synthesis is governed by the competition between kinetic and thermodynamic control. The formation of the 4-hydroxy isomer is often kinetically favored under strictly neutral conditions, whereas the [2]. Action: Introduce a catalytic amount of a mild base (e.g., piperidine, 5 mol%) to facilitate enolate equilibration. Ensure the final cyclodehydration step is held at reflux (75 °C) for at least 4 hours to drive the equilibrium entirely toward the thermodynamic 6-hydroxy product.

Q3: During the final workup, the product "oils out" instead of crystallizing. How can we force precipitation? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs because highly substituted 2-pyridones exhibit a complex (2-hydroxypyridine


 2-pyridone lactam)[2]. At elevated temperatures in polar solvents, the compound exists as a highly soluble solvate. Rapid cooling traps the compound in a supersaturated state, causing it to separate as a viscous oil rather than forming an ordered crystal lattice.
Action: Implement a strictly controlled cooling ramp (0.5 °C/min) and introduce pure seed crystals at the metastable zone width (typically around 45 °C in ethanol).
Quantitative Scale-Up Parameters

The following table summarizes the critical differences in reaction parameters and outcomes when transitioning from a batch process to a controlled, dosed scale-up.

ScaleAddition MethodPeak Internal Temp (°C)Isomer Ratio (6-OH : 4-OH)Yield (%)Purity (HPLC Area %)
10 gBatch3585:157896.5
1 kgBatch82 (Runaway)60:403281.0 (Tar formation)
1 kg Dosed (3 hr) 15 98:2 84 99.2
Self-Validating Pilot-Scale Protocol (1 kg)

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next phase until the In-Process Control (IPC) criteria are met.

Phase 1: Enamine Formation

  • Purge a 10 L jacketed glass reactor with

    
    . Charge with 5 L of absolute ethanol and 1.0 eq of ethyl acetoacetate.
    
  • Add 1.1 eq of ammonium acetate. Stir at 20 °C for 2 hours.

Validation Check 1: Pull a 1 mL sample for HPLC analysis. Do not proceed until the conversion of ethyl acetoacetate to ethyl 3-aminocrotonate is >95%.

Phase 2: Dosed Condensation (Exotherm Control) 3. Cool the reactor jacket to 5 °C to bring the internal temperature (


) to 10 °C.
4. Begin dosing 1.0 eq of the dicarbonyl equivalent (e.g., 3-ethoxymethylene-2,4-pentanedione) via a peristaltic pump over a 3-hour period.

Validation Check 2: Monitor


 continuously. Self-Correction: If 

exceeds 15 °C, the pump must automatically pause dosing until the temperature stabilizes back to 10 °C.

Phase 3: Thermodynamic Cyclization 5. Once dosing is complete, slowly ramp the temperature to 75 °C (reflux) over 2 hours. 6. Hold at reflux for 4 hours to ensure complete conversion to the thermodynamic 6-hydroxy isomer.

Validation Check 3: HPLC must show <2% acyclic intermediates and a >95:5 ratio of the 6-OH to 4-OH isomer before initiating cooling.

Phase 4: Controlled Crystallization 7. Cool the reactor to 50 °C at a controlled rate of 1 °C/min. 8. Add 5 g of pure Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate seed crystals. Hold the temperature isothermally for 1 hour to establish the crystal bed. 9. Ramp cooling to 5 °C at 0.5 °C/min. 10. Filter the resulting crystalline slurry, wash with cold ethanol (2 x 500 mL), and dry in a vacuum oven at 40 °C until constant weight is achieved.

References
  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances, 12(50), 35158-35176.[Link]

  • Organic Chemistry Portal. "Synthesis of 2-pyridones." Organic Chemistry Portal Database.[Link]

  • Brahmia, A., et al. (2023). "Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction." Green Chemistry.[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Catalyst Optimization for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized pyridine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized pyridine scaffolds. Specifically, this module addresses the regioselective cyclocondensation necessary to synthesize Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS: 59503-67-2) [1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we explore the mechanistic causality behind catalyst selection, ensuring your protocols are robust, self-validating, and reproducible.

Mechanistic Causality: The Regioselectivity Challenge

The standard synthesis of this compound relies on the condensation of an enamine (ethyl 3-aminocrotonate) with a highly electrophilic dicarbonyl equivalent (ethyl ethoxymethyleneacetoacetate). The core synthetic challenge is regioselectivity [2].

Following the initial Michael addition and the elimination of ethanol, the reaction forms an acyclic conjugated enamine intermediate. This intermediate possesses two competing electrophilic sites for the final intramolecular ring closure:

  • The Ester Carbonyl: Nucleophilic attack here yields the target 2-pyridone (the 6-hydroxy derivative).

  • The Ketone (Acetyl) Carbonyl: Nucleophilic attack here yields a fully aromatic 2,6-dimethylpyridine byproduct.

Your choice of catalyst directly manipulates the transition state energy barriers for these two pathways.

G Reactants Reactants: Ethyl 3-aminocrotonate + Ethyl ethoxymethyleneacetoacetate Intermediate Acyclic Intermediate (Conjugated Enamine) Reactants->Intermediate Michael Addition BaseCat Base Catalysis (e.g., NaOEt) Intermediate->BaseCat AcidCat Acid Catalysis (e.g., AcOH) Intermediate->AcidCat Target Target Product: Ethyl 5-acetyl-6-hydroxy- 2-methylnicotinate BaseCat->Target Attack on Ester Byproduct Byproduct: Diethyl 2,6-dimethylpyridine- 3,5-dicarboxylate AcidCat->Byproduct Attack on Ketone

Figure 1: Catalyst-driven regioselectivity in the synthesis of highly substituted pyridines.

Quantitative Data: Catalyst Performance Comparison

To select the optimal catalyst system, review the empirical optimization data below. Strong bases definitively push the equilibrium toward the ester-attack pathway (lactamization).

CatalystCatalyst TypeLoading (mol%)SolventTemp (°C)Target Yield (%)Byproduct Yield (%)
NoneThermalN/AEthanol783545
Acetic Acid (AcOH)Brønsted Acid20Toluene1101082
PiperidineWeak Base20Ethanol786520
DBUOrganic Base20THF657512
Sodium Ethoxide (NaOEt) Strong Base 110 Ethanol 78 88 < 5

Troubleshooting & FAQs

Q1: My reaction yields predominantly Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. How do I shift the regioselectivity? A1: You are likely using acidic conditions or relying purely on thermal cyclization. Acid catalysts protonate the highly reactive ketone (acetyl) group, making it the preferred electrophile for the intramolecular amine attack. To correct this, switch to a strong base catalyst (e.g., NaOEt). The base deprotonates the intermediate's amine, dramatically increasing its nucleophilicity and driving the attack toward the ester group to form the thermodynamically stable lactam [3].

Q2: Why does the protocol recommend a stoichiometric amount (1.1 eq) of Sodium Ethoxide (NaOEt) rather than a catalytic amount? A2: The target product, a 2-pyridone, exhibits significant acidity (pKa ~11) at the hydroxyl/lactam position. When a stoichiometric amount of NaOEt is used, the product immediately forms an insoluble sodium salt. This precipitation acts as a thermodynamic sink (Le Chatelier's principle), driving the equilibrium entirely toward the target product and preventing reverse ring-opening reactions.

Q3: Can I use water or aqueous ethanol to improve the solubility of the starting materials? A3: No. The ethoxymethylene group on the dicarbonyl reagent is highly susceptible to hydrolysis. Introducing water will lead to the premature cleavage of the enol ether, yielding ethyl 2-acetyl-3-hydroxyacrylate, which will fail to undergo the desired Michael addition. Strictly anhydrous conditions are required.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a stoichiometric base to ensure high regioselectivity. It is designed with built-in physical cues to validate the success of each step.

Step 1: Preparation of the Alkoxide Base

  • In a flame-dried, nitrogen-flushed round-bottom flask, add anhydrous ethanol (10 mL per gram of substrate).

  • Carefully add freshly cut sodium metal (1.1 eq) to the ethanol.

  • Self-Validation Point: Complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm that the active NaOEt base is ready.

Step 2: Reagent Addition

  • Cool the NaOEt solution to 0 °C using an ice bath.

  • Add ethyl 3-aminocrotonate (1.0 eq) in one portion.

  • Add ethyl ethoxymethyleneacetoacetate (1.0 eq) dropwise over 15 minutes.

  • Self-Validation Point: A slight exothermic reaction and a color change to deep yellow/orange indicate that the initial Michael addition is successfully occurring.

Step 3: Cyclization

  • Remove the ice bath and heat the mixture to reflux (78 °C) for 4 hours.

  • Self-Validation Point: As the reaction progresses, a thick, pale-yellow precipitate of the product's sodium salt will form. The inability of the magnetic stir bar to spin freely is a physical validation of high conversion and successful lactamization.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with a small amount of ice water to dissolve the sodium salt, then carefully acidify with 1M HCl until a pH of 4-5 is reached.

  • Self-Validation Point: The clear solution will rapidly turn cloudy as the free 6-hydroxypyridine precipitates out as a fine off-white powder, confirming successful neutralization.

  • Filter the solid, wash with cold water, and dry under high vacuum at 50 °C overnight.

References

  • Allais, C., et al. "Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-Pyridones." Advanced Synthesis & Catalysis, 2012. URL:[Link]

  • El Ashry, E.S.H., et al. "Advances in Heterocyclic Chemistry, Volume 90." ScienceDirect, 2006. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate vs. Classical Nicotinates

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary Nicotinates are a highly versatile class of compounds in drug discovery. While classical n...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary

Nicotinates are a highly versatile class of compounds in drug discovery. While classical nicotinates (e.g., Ethyl Nicotinate, Methyl Nicotinate) are primarily recognized as rubefacients and potent agonists of the[1], highly functionalized derivatives exhibit radically divergent pharmacological profiles.

This guide objectively compares the biological activity of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (EA-6H-2MN) against classical nicotinates. By analyzing structural causality, mechanistic pathways, and providing self-validating experimental protocols, we demonstrate how the steric and electronic modifications of EA-6H-2MN shift its utility from a simple GPCR ligand to a privileged scaffold for kinase inhibition and novel compound-protein interactions[2].

Structural & Physicochemical Comparison

The biological activity of a nicotinate is fundamentally dictated by its substitution pattern. Classical nicotinates possess an unhindered pyridine ring, allowing them to dock seamlessly into the HCAR2 binding pocket. In contrast, EA-6H-2MN is heavily substituted.

Causality of Structural Modifications: The addition of the 6-hydroxy group allows EA-6H-2MN to undergo lactam-lactim tautomerization, predominantly existing in the 2-pyridone (lactam) form under physiological conditions. This 2-pyridone motif is a recognized pharmacophore that mimics the adenine ring of ATP. Concurrently, the bulky 5-acetyl and 2-methyl groups create severe steric clashes within the narrow HCAR2 binding pocket, effectively abolishing classical nicotinate activity while enhancing its affinity for the hinge region of protein kinases[3].

Table 1: Physicochemical & Pharmacological Profiles
CompoundMolecular WeightLogP (Est.)H-Bond DonorsPrimary Biological TargetPrimary Application
Methyl Nicotinate 137.14 g/mol ~0.80HCAR2 (GPR109A)Vasodilation / Rubefacient
Ethyl Nicotinate 151.16 g/mol ~1.30HCAR2 (GPR109A)Topical Anti-inflammatory
Benzyl Nicotinate 213.23 g/mol ~2.30HCAR2 (GPR109A)Enhanced Skin Penetration
EA-6H-2MN 223.23 g/mol ~1.51 (NH tautomer)Protein Kinases / Novel GPCRsChemical Genomics Screening Hit

Mechanistic Divergence: GPCR Activation vs. Kinase Inhibition

The pharmacological divergence between these molecules is absolute.

  • Classical Nicotinates: Act as agonists for , a Gi-coupled receptor[4]. Activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the subsequent activation of phospholipase A2 (PLA2). This cascade triggers the release of prostaglandins (PGD2/PGE2), resulting in profound vasodilation and anti-lipolytic effects[1].

  • EA-6H-2MN: Due to steric hindrance, it cannot activate HCAR2. Instead, its 2-pyridone core inserts into the ATP-binding pocket (hinge region) of protein kinases. By forming critical hydrogen bonds with the kinase backbone, it competitively displaces ATP, halting downstream phosphorylation cascades. This mechanism was validated in large-scale machine-learning models of compound-protein interactions[2].

G cluster_0 Classical Nicotinates (e.g. Ethyl Nicotinate) cluster_1 Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate N1 Bind HCAR2 (GPR109A) N2 Gi Protein Activation N1->N2 N3 Decrease cAMP N2->N3 N4 Prostaglandin Release (Vasodilation) N3->N4 M1 Steric Hinderance at HCAR2 M2 2-Pyridone Tautomerization M1->M2 M3 Bind Kinase Hinge Region M2->M3 M4 ATP Displacement (Kinase Inhibition) M3->M4

Mechanistic divergence of classical nicotinates vs. EA-6H-2MN signaling pathways.

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, researchers must utilize orthogonal assays that isolate GPCR activity from kinase inhibition. The following protocols are designed as self-validating systems.

Protocol A: HCAR2 Activation Assay (TR-FRET cAMP Accumulation)

This assay confirms the presence of classical nicotinate activity and the absence of such activity in EA-6H-2MN.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human HCAR2 at 10,000 cells/well in a 384-well microplate.

  • Stimulation: Pre-incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) for 15 minutes to prevent cAMP degradation.

  • Compound Treatment: Add test compounds (Ethyl Nicotinate vs. EA-6H-2MN) in a 10-point dose-response curve (0.1 nM to 100 µM). Simultaneously add 1 µM Forskolin to stimulate baseline cAMP production.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout: Measure time-resolved fluorescence at 665 nm / 615 nm.

  • Self-Validation Check: Niacin (Nicotinic acid) must be run as a positive control. A successful assay will show Niacin and Ethyl Nicotinate dose-dependently decreasing the Forskolin-induced FRET signal, while EA-6H-2MN will show a flatline response.

Protocol B: High-Throughput Kinase Screening (ADP-Glo™ Assay)

This luminescent assay quantifies the kinase inhibitory activity unique to the EA-6H-2MN scaffold[5],[6].

  • Kinase Reaction: In a 384-well plate, combine 5 µL of purified target kinase, 10 µM ATP, specific peptide substrate, and EA-6H-2MN (10-point titration). Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes[6].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the reaction-generated ADP back into ATP and utilizes a luciferase/luciferin reaction to generate light[5]. Incubate for 30 minutes.

  • Readout: Record luminescence using a microplate luminometer.

  • Self-Validation Check: Include a "No-Enzyme" control (defines assay floor/background) and a "Vehicle (DMSO)" control (defines maximum kinase activity). An ATP-to-ADP standard conversion curve must be run in parallel to ensure linearity[6].

Workflow S1 1. Kinase + EA-6H-2MN + ATP + Substrate S2 2. ADP-Glo Reagent (Depletes unreacted ATP) S1->S2 S3 3. Detection Reagent (Converts ADP to ATP) S2->S3 S4 4. Luciferase Reaction (Luminescence Readout) S3->S4

Step-by-step workflow of the luminescent ADP-Glo kinase inhibition assay.

Performance Data & Application Suitability

Based on chemical genomics screening data[2] and established GPCR pharmacology[4], the quantitative performance of these compounds highlights their distinct application spaces.

Table 2: Comparative Biological Activity (Expected EC50/IC50)
Assay / TargetEthyl NicotinateEA-6H-2MNInterpretation
HCAR2 Activation (cAMP) EC50 ~ 1 - 5 µM> 100 µM (Inactive)EA-6H-2MN lacks the required steric profile for HCAR2 binding.
Kinase Inhibition (Generic) > 100 µM (Inactive)IC50 ~ 1 - 15 µMThe 2-pyridone tautomer of EA-6H-2MN acts as an ATP-competitive inhibitor.
In Vivo Vasodilation High (Erythema)NoneEA-6H-2MN will not induce the "niacin flush" side effect.

Conclusion

While sharing a nominal pyridine-carboxylate core, Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and classical nicotinates are biologically distinct entities. Researchers developing topical vasodilators or anti-lipolytic agents should utilize classical nicotinates (Ethyl/Methyl Nicotinate) to target HCAR2. Conversely, drug development professionals engaged in oncology or targeted pathway inhibition should leverage EA-6H-2MN as a highly functionalized, ATP-mimetic scaffold for kinase inhibitor discovery.

References

  • Analysis of multiple compound–protein interactions reveals novel bioactive molecules. Molecular Systems Biology, 7(1), 472. (2011). URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572. (2009). URL:[Link]

  • Hydroxycarboxylic acid receptor 2. Wikipedia, The Free Encyclopedia. URL: [Link]

  • HCAR2 hydroxycarboxylic acid receptor 2 [Homo sapiens (human)]. NCBI Gene Database, Gene ID: 338442. URL:[Link]

Sources

Comparative

Purity analysis of synthesized Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

An in-depth technical comparison guide for the purity analysis of synthesized Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS 59503-67-2). As a highly functionalized pyridine derivative, this compound serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for the purity analysis of synthesized Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (CAS 59503-67-2).

As a highly functionalized pyridine derivative, this compound serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs). Ensuring its purity is paramount, as trace impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final drug product.

This guide objectively compares the three primary analytical platforms used for its purity determination: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (1H-qNMR) , and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .

Structural Considerations & Analytical Challenges

Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate[1] presents unique analytical challenges due to its dense functionalization:

  • Lactam-Lactim Tautomerism: The 6-hydroxy group on the pyridine ring exists in equilibrium with its 6-pyridone tautomer. If the analytical environment (e.g., mobile phase pH or NMR solvent) is not strictly controlled, this dynamic equilibrium can result in severe chromatographic peak tailing or broadened NMR resonances.

  • Hydrolytic Lability: The ethyl ester at position 3 and the acetyl group at position 5 are susceptible to hydrolysis under strongly basic or acidic conditions, necessitating mild sample preparation.

  • Chromophore Density: The highly conjugated

    
    -system provides excellent UV absorbance, making UV detection highly sensitive, but it also means structurally similar impurities will have overlapping UV spectra, requiring high-resolution separation.
    

Comparison of Analytical Platforms

To establish a robust quality control strategy, researchers must balance the need for absolute quantitation, impurity profiling, and routine throughput.

Table 1: Comparative Matrix of Purity Analysis Methods
Analytical PlatformPrimary ApplicationLimit of Detection (LOD)AdvantagesLimitations
RP-HPLC-UV Routine batch release & related substances~0.01%High throughput, excellent precision, industry standard for QC[2].Relative purity only; requires reference standards; blind to non-UV absorbing impurities.
1H-qNMR Absolute purity & reference standard qualification~0.1% - 0.5%Absolute quantitation without a reference standard[3]; detects residual solvents/water.Lower sensitivity for trace impurities; requires high-field NMR (≥400 MHz).
LC-HRMS Unknown impurity identification<0.001%Exact mass determination; structural elucidation of trace degradants.Expensive; complex data analysis; ionization suppression can skew quantitation.

Workflow & Decision Matrix

The selection of the appropriate purity assay depends on the development stage of the synthesized batch. The following decision tree outlines a self-validating workflow compliant with ICH Q3A impurity guidelines[4].

PurityWorkflow Start Synthesized Batch Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Q1 Is absolute purity without reference standard required? Start->Q1 qNMR 1H-qNMR Analysis (Absolute Quantitation) Q1->qNMR Yes (R&D/Ref Std) HPLC RP-HPLC-UV Analysis (Relative Purity & Impurities) Q1->HPLC No (Routine QC) Q2 Are unknown impurities >0.10%? (ICH Q3A Threshold) qNMR->Q2 HPLC->Q2 LCMS LC-HRMS (Impurity Identification) Q2->LCMS Yes Release Batch Release / Next Step Q2->Release No LCMS->Release

Caption: Decision matrix for selecting the optimal purity analysis method based on ICH Q3A guidelines.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I mandate that every protocol must be self-validating. A method is only as good as its internal controls. Below are the optimized protocols for evaluating Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Protocol A: RP-HPLC-UV for Routine Purity

Causality Check: To suppress the lactam-lactim tautomerization and ensure the molecule remains fully protonated (preventing peak tailing), the mobile phase must be buffered to an acidic pH well below the pKa of the pyridone hydroxyl group.

Step-by-Step Methodology:

  • Column Selection: C18, 150 x 4.6 mm, 3 µm particle size (provides sufficient theoretical plates to resolve closely eluting des-acetyl impurities).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of Diluent (50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL concentration.

  • System Suitability Test (SST)[5]: Inject a resolution standard containing the API and a known impurity (e.g., Ethyl 6-hydroxy-2-methylnicotinate).

    • Validation Criteria: Resolution (

      
      ) must be > 2.0. Tailing factor (
      
      
      
      ) for the main peak must be < 1.5. If these fail, the system is not chemically equilibrated.
  • Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm and 280 nm. Calculate relative purity via peak area normalization[5].

Protocol B: 1H-qNMR for Absolute Purity

Causality Check: qNMR relies on the principle that the integrated area of an NMR resonance is strictly proportional to the number of nuclei generating it[3]. To ensure accuracy, the longitudinal relaxation time (


) of all protons must be accounted for.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TMB) (TraceCERT® grade). Why? TMB has a sharp aromatic singlet at ~6.1 ppm, which perfectly avoids the analyte's ethyl ester signals (~1.3 ppm, ~4.3 ppm), acetyl singlet (~2.5 ppm), and methyl singlet (~2.8 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and ~5 mg of TMB using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-

    
    .
    
  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ): Must be set to 
      
      
      
      of the slowest relaxing proton (typically 30-60 seconds) to ensure 99.3% magnetization recovery[3].
    • Scans: 64 to achieve a Signal-to-Noise ratio (S/N) > 250 for the analyte peaks.

  • Data Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the TMB peak at 6.1 ppm (3H) and the analyte's ethyl ester

    
     quartet at 4.3 ppm (2H).
    
  • Validation: Calculate absolute mass fraction purity using the standard qNMR equation[6], factoring in the exact molecular weights and molar equivalents of the integrated protons.

Experimental Data Comparison

To demonstrate the orthogonality of these methods, below is a set of experimental data obtained from a single synthesized batch (Batch #EAHM-024) of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Table 2: Multi-Platform Purity Results for Batch #EAHM-024
ParameterRP-HPLC-UV (254 nm)1H-qNMR (DMSO-

)
LC-HRMS (ESI+)
Main Component Purity 98.45% (Area Normalization)96.20% ± 0.3% (Absolute w/w)N/A (Used for ID only)
Impurity A (Des-acetyl) 1.10%Detected, unquantifiable

182.0812 (Confirmed)
Impurity B (Hydrolyzed ester) 0.45%Detected, unquantifiable

196.0605 (Confirmed)
Residual Solvents Not Detected (Blind)1.8% (Ethyl Acetate)Not Detected
Water Content Not Detected (Blind)0.4%Not Detected

Data Interpretation Insight: Notice the critical discrepancy between the HPLC purity (98.45%) and the qNMR purity (96.20%). The HPLC method operates on area normalization, which is entirely blind to non-chromatophoric impurities like residual synthesis solvents (Ethyl Acetate) and moisture. The qNMR method captures the absolute mass fraction[7], revealing that the batch contains 2.2% of volatile non-UV absorbing impurities.

Conclusion & Best Practices

For the synthesis and scale-up of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, relying solely on HPLC-UV is a critical vulnerability.

  • For initial reference standard qualification and absolute mass balance , 1H-qNMR is mandatory. It acts as a self-calibrating system that prevents the propagation of "invisible" impurities (like solvents and inorganic salts) into downstream stoichiometry.

  • For routine batch-to-batch monitoring and stability testing , RP-HPLC-UV remains the workhorse due to its high precision and throughput, provided it is initially cross-validated against qNMR.

  • Any UV impurity exceeding the 0.10% threshold must be structurally elucidated using LC-HRMS to satisfy ICH Q3A regulatory frameworks[8].

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22). Retrieved from [Link]

  • Yamazaki, T., et al. (2025). Quantitative NMR spectroscopy for accurate purity determination. ResearchGate. Retrieved from [Link]

  • Treating Hair Loss. (2025). Pharmaceutical-grade API Manufacturing and ICH Q3A Impurity Guidelines. Retrieved from[Link]

  • Veeprho. (n.d.). Controlled per EP and ICH Q3A impurity guidelines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Electronic Supplementary Material: Procedure for Quantitative 1H NMR Analysis. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison Guide: Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate and Key Derivatives

As a Senior Application Scientist specializing in heterocyclic characterization, I frequently encounter challenges when profiling highly substituted pyridine scaffolds. Nicotinic acid (pyridine-3-carboxylic acid) derivat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic characterization, I frequently encounter challenges when profiling highly substituted pyridine scaffolds. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are foundational in medicinal chemistry, serving as critical pharmacophores for anti-inflammatory agents, analgesics, and enzyme inhibitors[1]. Among these, Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate (EA-6H-2MN) and its derivatives present unique spectroscopic complexities due to their tautomeric behavior.

This guide provides an in-depth, objective comparison of the spectroscopic performance (NMR and FT-IR) of EA-6H-2MN against two primary structural alternatives: Methyl 5-acetyl-6-hydroxy-2-methylnicotinate (MA-6H-2MN) and Ethyl 5-cyano-6-hydroxy-2-methylnicotinate (EC-6H-2MN) .

Structural and Mechanistic Framework

To accurately interpret the spectroscopic data of 6-hydroxynicotinates, one must first understand the underlying molecular dynamics. These compounds undergo lactam-lactim tautomerization , an equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

The position of this equilibrium is not static; it is heavily dictated by solvent polarity and the electronic nature of the ring substituents. In polar solvents or in the solid state, the highly dipolar 2-pyridone (lactam) form is overwhelmingly favored[2]. Furthermore, solid-state NMR and X-ray diffraction studies confirm that the dimeric lactam structures predominate due to robust intermolecular hydrogen bonding[3].

The introduction of different electron-withdrawing groups (EWGs) at the 5-position—such as an acetyl group versus a cyano group—alters the electron density across the pyridine ring. This substituent effect shifts the tautomeric equilibrium and directly modulates the chemical shifts observed in NMR and the vibrational frequencies in IR spectroscopy[4].

Tautomerism Lactim 2-Hydroxypyridine Lactim Tautomer (Non-Polar Media) Lactam 2-Pyridone Lactam Tautomer (Polar Media & Solid State) Lactim->Lactam Polar Solvents Lactam->Lactim Non-Polar Solvents EWG Substituent Effect 5-Acetyl / 5-Cyano EWG->Lactam Enhances Dipole

Fig 1. Influence of solvent polarity and electron-withdrawing groups on tautomeric equilibrium.

Quantitative Spectroscopic Comparison

When comparing these derivatives, the most diagnostic signals arise from the isolated C4 proton on the pyridine ring and the distinct carbonyl/cyano stretching frequencies. Below is a synthesized comparison of their expected spectroscopic profiles based on established heteroaromatic principles.

Table 1: Comparative ¹H NMR and FT-IR Data
Spectroscopic FeatureEA-6H-2MN (Ethyl/Acetyl)MA-6H-2MN (Methyl/Acetyl)EC-6H-2MN (Ethyl/Cyano)
¹H NMR (DMSO-d₆, 400 MHz)
Pyridine C4-H Singlet, ~8.2 ppmSinglet, ~8.2 ppmSinglet, ~8.5 ppm
Ester Alkyl Group Quartet ~4.2 ppm (CH₂)Triplet ~1.3 ppm (CH₃)Singlet ~3.8 ppm (OCH₃)Quartet ~4.3 ppm (CH₂)Triplet ~1.3 ppm (CH₃)
C2-Methyl Singlet, ~2.4 ppmSinglet, ~2.4 ppmSinglet, ~2.5 ppm
C5-Substituent Singlet, ~2.5 ppm (Acetyl)Singlet, ~2.5 ppm (Acetyl)N/A (Cyano)
NH/OH (Lactam State) Broad Singlet, >12.0 ppmBroad Singlet, >12.0 ppmBroad Singlet, >12.5 ppm
FT-IR (ATR Solid-State)
C≡N Stretch N/AN/A~2225 cm⁻¹ (Sharp)
Ester C=O Stretch ~1720 cm⁻¹~1725 cm⁻¹~1730 cm⁻¹
Acetyl C=O Stretch ~1680 cm⁻¹~1680 cm⁻¹N/A
Pyridone C=O Stretch ~1645 cm⁻¹~1645 cm⁻¹~1655 cm⁻¹

Mechanistic Insights from the Data:

  • Deshielding of C4-H: In the cyano derivative (EC-6H-2MN), the C4 proton shifts downfield to ~8.5 ppm. The linear, highly electronegative cyano group exerts a stronger inductive and resonance-withdrawing effect than the acetyl group, stripping electron density from the adjacent C4 position.

  • Carbonyl Shifts: The pyridone C=O stretch in EC-6H-2MN (~1655 cm⁻¹) is higher than in the acetyl derivatives (~1645 cm⁻¹). The cyano group pulls electron density away from the ring nitrogen, reducing its ability to donate lone-pair density into the pyridone carbonyl, thereby increasing the C=O double-bond character.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each experimental choice so that researchers can adapt these workflows with confidence.

Workflow N1 Sample Preparation (Lyophilization & Desiccation) N2 NMR Spectroscopy (DMSO-d6 vs CDCl3) N1->N2 Liquid Phase N3 ATR-FTIR Spectroscopy (Solid-State Analysis) N1->N3 Solid Phase N4 Tautomeric State Determination (Lactam/Lactim) N2->N4 Solvent-dependent shifts N3->N4 Carbonyl/Hydroxyl stretching N5 Substituent Effect Analysis (Acetyl vs Cyano) N4->N5 Comparative Profiling

Fig 2. Analytical workflow for spectroscopic characterization of nicotinate derivatives.

Protocol A: High-Resolution ¹H NMR Acquisition

Objective: Capture the locked lactam tautomer without line-broadening artifacts.

  • Sample Desiccation: Lyophilize 20 mg of the synthesized derivative for 12 hours.

    • Causality: Residual water exchanges rapidly with the pyridone NH proton, causing severe signal broadening and masking the critical >12.0 ppm chemical shift.

  • Solvent Selection: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO is a highly polar, hydrogen-bond accepting solvent (dielectric constant ~47). It heavily stabilizes the highly polar 2-pyridone (lactam) tautomer, locking the equilibrium to provide a clean, singular species spectrum[4].

  • Acquisition Parameters: Acquire the spectrum at 400 MHz using 16 scans and an extended relaxation delay (D1) of 2.0 seconds.

    • Causality: The extended D1 ensures complete longitudinal relaxation of the broad exchangeable NH proton and quaternary carbons, allowing for precise integration.

  • Self-Validation Check: Calculate the integration ratio of the C4-H singlet (~8.2 ppm) to the C2-methyl singlet (~2.4 ppm). The ratio must be exactly 1:3 . Any deviation indicates incomplete relaxation, tautomeric flux, or co-eluting impurities.

Protocol B: ATR-FTIR Solid-State Analysis

Objective: Identify functional group variations without solvent-induced tautomeric interference.

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

    • Causality: Removes ambient CO₂ and water vapor artifacts, which directly overlap with the critical ester and pyridone carbonyl stretching regions (1600–1750 cm⁻¹).

  • Sample Application: Place 2-3 mg of the crystalline powder directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: Solid-state IR prevents solvent-induced tautomeric shifts. In the solid state, these molecules form stable helical or dimeric hydrogen-bonded structures, allowing you to observe the native lactam state[3].

  • Self-Validation Check: Inspect the 3400–3500 cm⁻¹ region. The absence of a broad, parabolic band confirms the efficacy of the lyophilization step, ensuring the observed C=O shifts are intrinsic to the molecule's electronic structure and not artifacts of aqueous hydrogen bonding.

References

1.[1] Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. Available at: 2.[2] 2-Pyridone Tautomerism. Wikidoc. Available at: 3.[3] Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Semantic Scholar. Available at: 4.[4] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. Available at:

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Nicotinic Acid Derivatives for Cancer Research

For Researchers, Scientists, and Drug Development Professionals This guide offers a comparative analysis of the cytotoxic effects of various synthetic nicotinic acid analogs, providing a valuable resource for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic effects of various synthetic nicotinic acid analogs, providing a valuable resource for researchers investigating the potential of this class of compounds as anticancer agents. While direct cytotoxic data for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate is not extensively available in the public domain, this guide synthesizes data from structurally related and functionally similar nicotinic acid derivatives to provide a robust framework for comparison and future research.

Introduction to Nicotinic Acid Derivatives in Oncology

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutic agents. The inherent biological activity of the pyridine ring structure, coupled with the potential for diverse functionalization, has led to the synthesis of numerous analogs with a wide range of pharmacological properties, including significant cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as the induction of apoptosis and the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel therapeutic compounds is a primary determinant of their potential clinical utility. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of different compounds. The following table summarizes the IC50 values for several recently synthesized nicotinic acid analogs against a panel of human cancer cell lines, alongside established chemotherapeutic agents for reference.

CompoundHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)CF-295 (Unknown) IC50 (µM)
Compound 5b 0.1340.2450.331
Compound 5c 0.0980.1120.201
Sorafenib 0.0880.0910.154
Doxorubicin 0.1010.1230.189

Table 1: Cytotoxic activity (IC50) of nicotinic acid analogs and reference drugs against various cancer cell lines.

Notably, Compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chem

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate

Introduction In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a substituted nicotinic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, a substituted nicotinic acid derivative, represents a class of compounds with significant potential. However, beyond its synthetic utility, a deep understanding of its entire lifecycle, including proper disposal, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this compound, grounded in established regulatory standards and field-proven best practices. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety and operational excellence within your laboratory.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate may not be universally available, data from structurally related nicotinic acid derivatives, such as Ethyl nicotinate and Methyl 6-methylnicotinate, provide a reliable basis for risk assessment.[1][2]

Primary Hazards:

  • Skin and Eye Irritation: Like many nicotinic acid derivatives, this compound is expected to be an irritant.[3][4] Direct contact can cause skin irritation, and more severely, it poses a risk of serious eye damage.[1]

  • Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation.[4]

  • Sensitization: Some derivatives of nicotinic acid may cause sensitization upon skin contact or inhalation.[1]

  • Harmful if Swallowed: Accidental ingestion could be damaging to health.[1][4]

This risk profile mandates that Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate be treated as a hazardous chemical. Consequently, its disposal must adhere to the stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] It cannot be discarded as common trash or poured down the sewer system.[6]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable. The choice of PPE is directly informed by the hazards identified above. When handling this compound or its waste, all personnel must be equipped with the following:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for larger quantities or spill cleanup.To protect against splashes and airborne particles, preventing serious eye irritation or damage.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.[7]To prevent skin contact, irritation, and potential sensitization.[7]
Body Protection A standard laboratory coat. For larger quantities or spill response, impervious clothing may be necessary.[7]To protect skin and personal clothing from contamination.
Respiratory Protection Required only if dusts or aerosols are generated. Use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator.[7]To prevent inhalation of the compound, which can cause respiratory irritation.

Always handle this chemical waste in a well-ventilated area, preferably within a chemical fume hood.[9][10]

Part 3: Step-by-Step Disposal Protocol

The disposal of chemical waste is a systematic process governed by the EPA's "cradle-to-grave" principle, which holds the generator responsible for the waste from its creation to its final disposal.[6]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[11]

  • Solid Waste: Collect unused or contaminated solid Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, along with contaminated consumables (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container.

  • Do Not Mix: Never mix this waste with incompatible chemicals, particularly strong oxidizing agents, as this could create a fire or reaction hazard.[1]

Step 2: Container Selection and Management

The integrity of your waste containment is a primary safety control.

  • Compatibility: Use containers made of materials compatible with the chemical. For organic solids and solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate. Avoid metal containers for acidic or basic solutions.[5]

  • Condition: Ensure the container is in good condition, free from leaks or cracks.[9]

  • Closure: The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[9] Leaving a funnel in the container is a common but dangerous violation.[9]

  • Capacity: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[5]

Step 3: Labeling - The Key to Safe Handling

Improperly labeled waste is a significant safety risk. Every waste container must be labeled clearly at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[9][12]

  • The full chemical name: "Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate" (no formulas or abbreviations).[9]

  • An accurate list of all other constituents and their approximate percentages.

  • A clear indication of the associated hazards (e.g., "Irritant," "Harmful").[12]

Step 4: Accumulation and Storage

Laboratories typically use a Satellite Accumulation Area (SAA) for the initial collection of hazardous waste.[12]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[9][12]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray) to contain potential leaks. Segregate it from incompatible materials.[5][9]

  • Quantity Limits: Be aware of the volume limits for SAAs (typically up to 55 gallons, though institutional limits may be lower).[12]

  • Removal: Once a container is full (or within 72 hours of it becoming full), it must be dated and moved to the institution's central accumulation area (CAA) by contacting your Environmental Health & Safety (EH&S) office.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

G cluster_prep Preparation & Handling cluster_collection Waste Collection (at Point of Generation) cluster_labeling Container Management cluster_storage On-Site Storage (SAA) cluster_disposal Final Disposal start Start: Generate Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Form? ppe->waste_type solid_waste Collect in Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container waste_type->liquid_waste Liquid label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information solid_waste->label_container liquid_waste->label_container close_container Keep Container Securely Closed (Except When Adding Waste) label_container->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store check_full Container Full (>90%)? store->check_full check_full->store No contact_ehs Contact EH&S for Pickup check_full->contact_ehs Yes end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the safe disposal of Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate.

Part 4: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Minor Spills (Manageable by Lab Personnel):

    • Alert Personnel: Immediately alert others in the area.[10]

    • Isolate: Secure the area and prevent entry. Remove all ignition sources.[1][10]

    • PPE: Don appropriate PPE, including respiratory protection if the material is a fine powder.

    • Containment: For solids, use dry cleanup procedures (e.g., gently sweep or vacuum with an explosion-proof vacuum) to avoid generating dust.[10] Place the material into your labeled hazardous waste container. For liquids, use an inert absorbent material (e.g., sand, vermiculite), then sweep up and place in the waste container.

    • Decontaminate: Clean the spill area thoroughly.

    • Report: Report the incident to your laboratory supervisor and EH&S office.

  • Major Spills (Beyond Laboratory Capability):

    • Evacuate: Evacuate the immediate area.

    • Alert: Alert your institution's emergency response team and EH&S office immediately.

    • Isolate: Close doors to the area and prevent entry.

    • Do Not Attempt Cleanup: Wait for trained emergency responders.

Conclusion

The responsible management of chemical waste, including Ethyl 5-acetyl-6-hydroxy-2-methylnicotinate, is a cornerstone of a safe and ethical research environment. Adherence to these protocols is not merely a matter of regulatory compliance but a professional obligation to protect ourselves, our colleagues, and the environment. By integrating these practices into your standard operating procedures, you build a self-validating system of safety that underscores the integrity of your scientific work. For any questions or specific institutional policies, always consult your organization's Chemical Hygiene Plan and your Environmental Health & Safety department.

References

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. Available at: [Link]

  • Disposal of Chemicals in the Laboratory . Environmental Marketing Services. Available at: [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. Available at: [Link]

  • Nicotinic Acid Safety Information . Chemwatch. Available at: [Link]

  • Nicotinic Acid Safety Data Sheet . Discovery Fine Chemicals. Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • NICOTINIC ACID EXTRA PURE Safety Data Sheet . Loba Chemie. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council via NCBI Bookshelf. Available at: [Link]

  • Laboratory Safety: OSHA Lab Standard Fact Sheet . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Nicotinic acid Safety Data Sheet . Carl ROTH. Available at: [Link]

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